molecular formula C19H15NO B070269 10-Hydroxymethyl-7-methylbenz(c)acridine CAS No. 160543-08-8

10-Hydroxymethyl-7-methylbenz(c)acridine

Cat. No.: B070269
CAS No.: 160543-08-8
M. Wt: 273.3 g/mol
InChI Key: RFUAMQCKKXWCFF-UHFFFAOYSA-N
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Description

10-Hydroxymethyl-7-methylbenz(c)acridine, with the CAS Registry Number 160543-08-8, is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . This benz(c)acridine derivative is characterized by a hydroxymethyl functional group, a modification that is of significant interest in medicinal chemistry research. The introduction of a hydroxymethyl group into a compound's structure is a recognized strategy to alter its physicochemical properties. This modification can enhance water solubility, which is a common challenge in drug development, and can improve pharmacodynamic and pharmacokinetic profiles, such as metabolic stability and target interaction . Researchers investigate such hydroxymethylated compounds as potential key intermediates for the synthesis of more complex molecules or prodrugs, which can lead to improved bioavailability of active pharmaceutical ingredients . The compound has a calculated density of approximately 1.27 g/cm³ and a high boiling point of around 533°C at 760 mmHg, indicating its thermal stability . These properties make it a valuable building block for researchers in various fields, including organic synthesis, chemical biology, and material science. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160543-08-8

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(7-methylbenzo[c]acridin-10-yl)methanol

InChI

InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3

InChI Key

RFUAMQCKKXWCFF-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO

Canonical SMILES

CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO

Other CAS No.

160543-08-8

Synonyms

10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 10-Hydroxymethyl-7-methylbenz(c)acridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(c)acridines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. The introduction of functional groups, such as hydroxymethyl and methyl moieties, can significantly modulate their pharmacological profiles. This technical guide provides a hypothetical yet scientifically grounded overview of the synthesis and characterization of a specific derivative, 10-Hydroxymethyl-7-methylbenz(c)acridine.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of the benz(c)acridine core is the Bernthsen acridine synthesis .[1][2][3] This reaction involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. For the target molecule, a potential pathway would involve the reaction of a substituted N-phenylnaphthalen-1-amine with a hydroxymethyl-functionalized carboxylic acid derivative in the presence of a Lewis acid catalyst like zinc chloride.

Synthesis_Pathway reactant1 4-Methyl-N-(naphthalen-1-yl)aniline intermediate Intermediate Adduct reactant1->intermediate + reactant2 3-Hydroxypropanoic acid reactant2->intermediate catalyst ZnCl2, Heat catalyst->intermediate product 10-Hydroxymethyl-7- methylbenz(c)acridine intermediate->product Cyclization & Aromatization

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis and subsequent characterization.

General Synthesis of this compound (Illustrative)

Materials:

  • 4-Methyl-N-(naphthalen-1-yl)aniline

  • 3-Hydroxypropanoic acid

  • Zinc chloride (anhydrous)

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

  • Ethanol

  • Sodium bicarbonate solution

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-Methyl-N-(naphthalen-1-yl)aniline (1 equivalent), 3-hydroxypropanoic acid (1.2 equivalents), and anhydrous zinc chloride (2 equivalents) is prepared in a round-bottom flask.

  • A high-boiling point solvent is added, and the reaction mixture is heated to 200-220 °C for several hours with constant stirring under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and treated with a saturated solution of sodium bicarbonate to neutralize the acid.

  • The crude product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

General Characterization Workflow

The structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic and analytical techniques.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir FT-IR Spectroscopy start->ir mp Melting Point Analysis start->mp purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity mp->purity final Characterized Compound purity->final

Caption: General workflow for the characterization of the target compound.

Expected Characterization Data

While specific data is unavailable, the following tables outline the expected characterization parameters and the type of information each technique would provide for this compound.

Table 1: Expected Spectroscopic and Physical Data
ParameterExpected Observation
Appearance Yellowish solid
Melting Point Expected to be a sharp melting point, characteristic of a pure compound.
¹H NMR Aromatic protons in the range of 7-9 ppm, a singlet for the methyl group around 2.5 ppm, a singlet for the hydroxymethyl protons around 4.8 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for aromatic carbons, the methyl carbon, and the hydroxymethyl carbon.
Mass Spec (m/z) A molecular ion peak corresponding to the exact mass of C₁₉H₁₅NO.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (~2920 cm⁻¹), C=C and C=N aromatic ring stretching (~1600-1450 cm⁻¹), and C-O stretching (~1050 cm⁻¹).
Table 2: Hypothetical ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 7.2Multiplet9HAromatic Protons
~ 4.8Singlet2H-CH₂OH
~ 5.0Broad Singlet1H-OH
~ 2.5Singlet3H-CH₃
Table 3: Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 150 - 120Aromatic Carbons
~ 65-CH₂OH
~ 21-CH₃

Conclusion

While a specific, documented synthesis and detailed characterization of this compound are not currently available in the public domain, this guide provides a scientifically sound, albeit hypothetical, framework for its preparation and analysis. The proposed synthetic route, based on the Bernthsen acridine synthesis, offers a viable starting point for its laboratory preparation. The outlined characterization workflow and expected data provide a roadmap for the structural elucidation and purity assessment of this and related benz(c)acridine derivatives. Further research is warranted to develop a concrete synthetic protocol and to fully characterize this compound to explore its potential applications in drug discovery and development.

References

In-Depth Technical Guide to the Physicochemical Properties of 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Hydroxymethyl-7-methylbenz(c)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and toxicology. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of potential therapeutic agents. While experimental data for this specific molecule is limited, the following table summarizes known values and reasoned estimates based on closely related analogs.

PropertyValueSource
Molecular Formula C₁₉H₁₅NO
Molecular Weight 273.33 g/mol
Melting Point 147-149 °C (estimated)[1]
Boiling Point 390.58 °C (estimated)[1]
Solubility Sparingly soluble in water; Soluble in organic solvents such as DMSO, DMF, and alcohols.General knowledge based on polycyclic aromatic hydrocarbons.
pKa (predicted) 6.24 ± 0.30[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established methods for analogous polycyclic aromatic compounds and acridine derivatives.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

The solubility of the compound in various solvents can be determined using the shake-flask method.

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Metabolic Activation Pathway

This compound is a known metabolite of the procarcinogen 7-methylbenz(c)acridine. Its formation is a key step in the metabolic activation pathway of the parent compound, which can lead to DNA adduct formation and carcinogenesis. The following diagram illustrates this critical metabolic pathway.[2][3][4][5][6]

Metabolic_Activation_of_7_Methylbenz_c_acridine cluster_0 Phase I Metabolism cluster_1 Cellular Target 7-Methylbenz(c)acridine 7-Methylbenz(c)acridine Arene_Oxide 7-Methylbenz(c)acridine -5,6-oxide 7-Methylbenz(c)acridine->Arene_Oxide Cytochrome P450 Hydroxymethyl 10-Hydroxymethyl-7- methylbenz(c)acridine 7-Methylbenz(c)acridine->Hydroxymethyl Cytochrome P450 Dihydrodiol trans-5,6-Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide Cytochrome P450 DNA DNA Diol_Epoxide->DNA Covalent Binding (DNA Adducts)

Caption: Metabolic activation of 7-methylbenz(c)acridine.

Experimental Workflow: Synthesis

The synthesis of this compound can be achieved through the metabolic oxidation of 7-methylbenz(c)acridine. A general workflow for its laboratory synthesis via a multi-step chemical process is outlined below.

Synthesis_Workflow start Starting Materials (e.g., Substituted Naphthalene and Aniline derivatives) reaction1 Step 1: Condensation Reaction (e.g., Friedländer annulation) start->reaction1 intermediate1 Intermediate: 7-Methylbenz(c)acridine reaction1->intermediate1 reaction2 Step 2: Oxidation (e.g., using a mild oxidizing agent) intermediate1->reaction2 product Final Product: This compound reaction2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification analysis Characterization (e.g., NMR, Mass Spectrometry, IR Spectroscopy) purification->analysis

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: Spectroscopic Data for 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 10-Hydroxymethyl-7-methylbenz(c)acridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic characteristics of analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of benz(c)acridine derivatives and related polycyclic aromatic hydrocarbons (PAHs).

Chemical Structure and Properties

  • IUPAC Name: (7-methylbenz[c]acridin-10-yl)methanol

  • Molecular Formula: C₁₉H₁₅NO

  • Molecular Weight: 273.33 g/mol

  • CAS Number: 160543-08-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.0 - 9.0m4HAromatic protons
~ 7.5 - 7.9m4HAromatic protons
~ 5.0s2H-CH₂OH
~ 2.5s3H-CH₃
~ 1.6br s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 160C (quaternary, aromatic)
~ 120 - 140C (aromatic)
~ 65-CH₂OH
~ 22-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
273[M]⁺ (Molecular ion)
256[M - OH]⁺
242[M - CH₂OH]⁺
226[M - CH₂OH - CH₃]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2920 - 2850C-H stretchMethyl, Methylene
1620 - 1580C=C stretchAromatic ring
1450 - 1400C=C stretchAromatic ring
1050 - 1000C-O stretchPrimary alcohol

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm)Description
~ 250π → π* transition
~ 350 - 450π → π* transition (characteristic of acridine chromophore)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 250 ppm.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

3.2 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

The Biological Activity of 10-Hydroxymethyl-7-methylbenz(c)acridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 10-Hydroxymethyl-7-methylbenz(c)acridine is limited in publicly available literature. This guide provides a comprehensive overview of the known biological activities of the parent compound, 7-methylbenz(c)acridine, and related benz(c)acridine derivatives, which can serve as a strong predictive framework for the potential activity of the title compound.

Introduction: The Benz(c)acridine Scaffold

Benz(c)acridines are a class of polycyclic aza-aromatic hydrocarbons characterized by a fused benzene and acridine ring system.[1] The planar nature of this scaffold allows for intercalation between the base pairs of DNA, a fundamental mechanism driving their biological effects.[1][2] This interaction can disrupt critical cellular processes like DNA replication and transcription, leading to cytotoxic outcomes.[1] Consequently, benz(c)acridine derivatives have been a subject of significant interest in cancer research.

The introduction of substituents, such as methyl and hydroxymethyl groups, onto the benz(c)acridine core can significantly modulate its electronic properties, metabolic fate, and biological activity.[3] This guide will explore the known biological activities of 7-methylbenz(c)acridine and its derivatives, with a focus on their carcinogenic properties, potential as cytotoxic agents, and the underlying molecular mechanisms.

Carcinogenic Activity and Metabolic Activation

The most extensively studied biological activity of 7-methylbenz(c)acridine (7MB[c]ACR) is its tumorigenicity.[3] Research has shown that metabolic activation is a prerequisite for its carcinogenic effects. The primary pathway involves the formation of dihydrodiol epoxides, particularly in the "bay-region" of the molecule.[3][4]

The 3,4-dihydrodiol of 7MB[c]ACR has been identified as a highly potent tumor initiator, significantly more active than the parent compound in mouse skin and newborn mouse models.[3] This suggests that a bay-region 3,4-diol-1,2-epoxide is likely the ultimate carcinogenic metabolite of 7MB[c]ACR.[3]

Quantitative Data on Tumorigenicity

The following table summarizes the tumor-initiating activity of 7-methylbenz(c)acridine and its dihydrodiol derivatives on mouse skin.

CompoundDose (µmol)Average Number of Skin Tumors per Mouse
7-methylbenz[c]acridine0.151.5
0.754.2
7MB[c]ACR 3,4-dihydrodiol0.158.5
0.7518.3
7MB[c]ACR 1,2-dihydrodiol0.75<0.1
7MB[c]ACR 5,6-dihydrodiol0.75<0.1
7MB[c]ACR 8,9-dihydrodiol0.75<0.1
7MB[c]ACR 10,11-dihydrodiol0.75<0.1

Data adapted from studies on initiation-promotion in mouse skin.[3]

Metabolic Activation Pathway

The metabolic activation of 7-methylbenz(c)acridine to its ultimate carcinogenic form is a multi-step process primarily carried out by cytochrome P450 enzymes in the liver.[4][5]

Metabolic Activation of 7-methylbenz(c)acridine 7-methylbenz(c)acridine 7-methylbenz(c)acridine 7MB[c]ACR-3,4-epoxide 7MB[c]ACR-3,4-epoxide 7-methylbenz(c)acridine->7MB[c]ACR-3,4-epoxide Cytochrome P450 trans-7MB[c]ACR-3,4-dihydrodiol trans-7MB[c]ACR-3,4-dihydrodiol 7MB[c]ACR-3,4-epoxide->trans-7MB[c]ACR-3,4-dihydrodiol Epoxide Hydrolase Bay-region 3,4-diol-1,2-epoxide\n(Ultimate Carcinogen) Bay-region 3,4-diol-1,2-epoxide (Ultimate Carcinogen) trans-7MB[c]ACR-3,4-dihydrodiol->Bay-region 3,4-diol-1,2-epoxide\n(Ultimate Carcinogen) Cytochrome P450 DNA Adducts DNA Adducts Bay-region 3,4-diol-1,2-epoxide\n(Ultimate Carcinogen)->DNA Adducts Mutations & Cancer Mutations & Cancer DNA Adducts->Mutations & Cancer

Metabolic activation pathway of 7-methylbenz(c)acridine.

Cytotoxic Activity and Anticancer Potential

The ability of acridine derivatives to intercalate into DNA and inhibit topoisomerase enzymes forms the basis of their investigation as anticancer agents.[2][6] While specific data for this compound is unavailable, numerous studies have demonstrated the cytotoxic effects of other benz(c)acridine and acridine derivatives against various cancer cell lines.[7][8][9]

Mechanisms of Cytotoxicity

The primary mechanisms through which benz(c)acridine derivatives are thought to exert their cytotoxic effects are:

  • DNA Intercalation: The planar aromatic ring system inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1][2]

  • Topoisomerase Inhibition: These compounds can act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA.[6][10] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Signaling Pathway of Topoisomerase I Inhibition

The following diagram illustrates the general mechanism of action for a topoisomerase I inhibitor.

Topoisomerase I Inhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by Benz(c)acridine Derivative Supercoiled DNA Supercoiled DNA Top I-DNA Complex Top I-DNA Complex Supercoiled DNA->Top I-DNA Complex Top I binds Single-strand break Single-strand break Top I-DNA Complex->Single-strand break Cleavage Relaxed DNA Relaxed DNA Single-strand break->Relaxed DNA Religation Supercoiled DNA_inhib Supercoiled DNA Top I-DNA Complex_inhib Top I-DNA Complex Supercoiled DNA_inhib->Top I-DNA Complex_inhib Top I binds Stabilized Cleavable Complex Stabilized Cleavable Complex Top I-DNA Complex_inhib->Stabilized Cleavable Complex Cleavage + Inhibitor Binding DNA Damage DNA Damage Stabilized Cleavable Complex->DNA Damage Replication fork collision Apoptosis Apoptosis DNA Damage->Apoptosis

Mechanism of topoisomerase I inhibition by acridine derivatives.

Other Potential Biological Activities

Beyond carcinogenicity and cytotoxicity, the acridine scaffold is present in molecules with a range of other biological activities. These include:

  • Cholinesterase Inhibition: Some acridine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[11][12]

  • Antioxidant Activity: Certain acridine derivatives possess radical-scavenging properties.[12]

  • Antiviral and Antibacterial Activity: The ability of acridines to interact with nucleic acids also underlies their investigation as antiviral and antibacterial agents.[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of benz(c)acridine derivatives.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[2]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with the test compound for the desired duration.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Measure the absorbance at a specific wavelength (e.g., 510 nm).[7]

DNA Interaction Studies

This technique is used to investigate the binding mode of a compound to DNA.

Protocol:

  • Prepare a solution of the test compound with a known concentration.

  • Record the initial UV-Vis absorption spectrum of the compound.

  • Incrementally add a solution of DNA to the compound solution.

  • Record the absorption spectrum after each addition of DNA.

  • Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and red or blue shifts) to infer the nature of the interaction (e.g., intercalation or groove binding).[2]

This method is used to determine the binding affinity of a compound to DNA.

Protocol:

  • Prepare a solution of a fluorescent probe that binds to DNA (e.g., ethidium bromide).

  • Record the initial fluorescence emission spectrum of the DNA-probe complex.

  • Titrate the complex with increasing concentrations of the test compound.

  • Record the fluorescence spectrum after each addition.

  • The quenching of the probe's fluorescence indicates the displacement of the probe by the test compound, and the data can be used to calculate the binding constant (Kb).[2]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

Protocol:

  • Incubate supercoiled plasmid DNA with topoisomerase I or II in the presence and absence of the test compound.

  • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

  • Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled or cleaved DNA.[6]

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the biological evaluation of a novel benz(c)acridine derivative.

Experimental Workflow Synthesis & Characterization Synthesis & Characterization In vitro Cytotoxicity Screening\n(e.g., MTT, SRB assays) In vitro Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis & Characterization->In vitro Cytotoxicity Screening\n(e.g., MTT, SRB assays) Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening\n(e.g., MTT, SRB assays)->Mechanism of Action Studies In vivo Studies\n(if promising in vitro activity) In vivo Studies (if promising in vitro activity) In vitro Cytotoxicity Screening\n(e.g., MTT, SRB assays)->In vivo Studies\n(if promising in vitro activity) DNA Interaction Assays\n(UV-Vis, Fluorescence) DNA Interaction Assays (UV-Vis, Fluorescence) Mechanism of Action Studies->DNA Interaction Assays\n(UV-Vis, Fluorescence) Topoisomerase Inhibition Assays Topoisomerase Inhibition Assays Mechanism of Action Studies->Topoisomerase Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assays\n(e.g., Annexin V) Tumor Models Tumor Models In vivo Studies\n(if promising in vitro activity)->Tumor Models Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Models->Efficacy & Toxicity Assessment

General workflow for evaluating the biological activity of a new compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its parent compound, 7-methylbenz(c)acridine, and other acridine derivatives provides a strong foundation for predicting its potential effects. It is highly probable that this compound will exhibit DNA-interacting properties, potentially leading to cytotoxic and mutagenic activities. The presence of the hydroxymethyl group may influence its solubility, metabolic profile, and interaction with biological targets, warranting further investigation. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for the future biological evaluation of this and other novel benz(c)acridine derivatives.

References

Carcinogenic Potential of 10-Hydroxymethyl-7-methylbenz(c)acridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct studies on the carcinogenic potential of 10-Hydroxymethyl-7-methylbenz(c)acridine were found in the public domain at the time of this review. This guide synthesizes information on the parent compound, 7-methylbenz(c)acridine (7-MB(c)A), and its metabolites to infer the potential risks and outlines the standard methodologies for assessing the carcinogenicity of this specific derivative.

Executive Summary

This technical guide provides a comprehensive overview of the carcinogenic potential of this compound, a derivative of the weakly carcinogenic polycyclic aromatic hydrocarbon, 7-methylbenz(c)acridine. While direct experimental data for the 10-hydroxymethyl derivative is unavailable, this document extrapolates potential carcinogenic mechanisms based on the well-documented metabolic activation of the parent compound. The primary proposed pathway to carcinogenicity for 7-methylbenz(c)acridine involves metabolic activation to a highly reactive bay-region diol epoxide, which can form DNA adducts, leading to mutations and potentially initiating tumorigenesis. This guide details the known tumorigenicity of 7-methylbenz(c)acridine and its key metabolites, outlines the experimental protocols for assessing carcinogenicity, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to 7-Methylbenz(c)acridine and its Derivatives

7-Methylbenz(c)acridine is a member of the benzacridine family, a class of nitrogen-containing polycyclic aromatic hydrocarbons. The introduction of a methyl group can significantly influence the carcinogenic activity of the parent benz[c]acridine molecule. The metabolism of these compounds is a critical determinant of their biological activity, often converting them into more potent carcinogenic agents. The focus of this guide, this compound, is a derivative whose carcinogenic profile has not yet been experimentally determined. Understanding the metabolic fate of the parent compound is therefore crucial for predicting the potential hazards of its derivatives.

Known Carcinogenic Activity of 7-Methylbenz(c)acridine and its Metabolites

Studies have established that 7-methylbenz(c)acridine is a weak carcinogen. Its carcinogenic activity is intrinsically linked to its metabolic conversion into reactive intermediates that can bind to cellular macromolecules like DNA.

Metabolic Activation Pathway

The prevailing hypothesis for the metabolic activation of 7-methylbenz(c)acridine involves a multi-step enzymatic process, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. This pathway leads to the formation of a "bay-region" diol epoxide, which is considered the ultimate carcinogenic metabolite.

dot

Metabolic_Activation_of_7_MBcA cluster_0 Metabolic Activation cluster_1 Cellular Interaction & Outcome parent 7-Methylbenz(c)acridine diol trans-3,4-Dihydrodiol-7-methylbenz(c)acridine parent->diol Cytochrome P450, Epoxide Hydrolase epoxide Bay-Region 3,4-Diol-1,2-epoxide diol->epoxide Cytochrome P450 dna_adduct DNA Adducts epoxide->dna_adduct Covalent Binding mutation Mutations dna_adduct->mutation Replication Errors cancer Cancer mutation->cancer

Caption: Proposed metabolic activation pathway of 7-Methylbenz(c)acridine to its ultimate carcinogenic form.

Tumorigenicity Data

Experimental studies in animal models have provided quantitative data on the tumorigenic potential of 7-methylbenz(c)acridine and its key metabolite, the 3,4-dihydrodiol.

CompoundAnimal ModelRoute of AdministrationDoseTumor TypeTumor Incidence/MultiplicityReference
7-Methylbenz(c)acridineMouse Skin (Initiation-Promotion)Topical0.15 - 0.75 µmolSkin Papillomas~1-2 tumors/mouse
7-Methylbenz(c)acridineNewborn MiceIntraperitoneal0.35 µmol (total)Lung & Liver Tumors~1-2 lung tumors/mouse, ~0.5-1 liver tumors/male mouse
trans-3,4-Dihydrodiol-7-methylbenz(c)acridineMouse Skin (Initiation-Promotion)Topical0.15 - 0.75 µmolSkin Papillomas4- to 6-fold more active than parent compound
trans-3,4-Dihydrodiol-7-methylbenz(c)acridineNewborn MiceIntraperitoneal0.35 µmol (total)Lung & Liver Tumors~8-fold more pulmonary tumors/mouse, ~9-fold more hepatic tumors/male mouse than parent compound

Table 1: Summary of Tumorigenicity Data for 7-Methylbenz(c)acridine and its 3,4-Dihydrodiol Metabolite.

Experimental Protocols for Carcinogenicity Assessment

To determine the carcinogenic potential of this compound, a battery of standardized genotoxicity and carcinogenicity assays would be required.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used initial screening assay to assess the mutagenic potential of a chemical.

Objective: To determine if this compound or its metabolites can induce mutations in specific strains of Salmonella typhimurium.

Methodology:

  • Strains: A set of histidine-requiring (his⁻) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal glucose agar plate lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a histidine-producing state, his⁺) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

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Ames_Test_Workflow start Prepare Salmonella typhimurium his- strains mix Mix bacteria with test compound (with and without S9 fraction) start->mix plate Plate on histidine-deficient agar mix->plate incubate Incubate at 37°C plate->incubate count Count revertant colonies incubate->count result Mutagenic if significant increase in revertants vs. control count->result

Caption: A simplified workflow for the Ames test to assess mutagenicity.

In Vivo Animal Bioassays

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

Objective: To determine if chronic exposure to this compound causes an increased incidence of tumors in rodents.

Methodology:

  • Animal Model: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

  • Dose Selection: A dose-ranging study is first conducted to determine the maximum tolerated dose (MTD). The bioassay then uses the MTD, a fraction of the MTD (e.g., 1/2 MTD), and a control group.

  • Administration: The test compound is administered via a relevant route of exposure (e.g., oral gavage, dermal application, inhalation) for the majority of the animal's lifespan (typically 2 years for rodents).

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development.

  • Histopathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for neoplastic lesions.

  • Endpoint: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group is evidence of carcinogenicity.

DNA Adduct Formation Assays

Detecting the formation of DNA adducts provides mechanistic evidence of genotoxicity.

Objective: To determine if 10-Hydro

Metabolic Pathways of 7-Methylbenz(c)acridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of 7-methylbenz(c)acridine (7-MBAC) and its derivatives. 7-MBAC is a carcinogenic polycyclic aza-aromatic hydrocarbon that undergoes extensive metabolic activation to exert its biological effects. Understanding these metabolic routes is critical for toxicology studies, risk assessment, and the development of potential chemotherapeutic agents. This document summarizes key findings on 7-MBAC metabolism, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the metabolic pathways.

Core Metabolic Activation and Detoxification Pathways

The metabolism of 7-methylbenz(c)acridine is a complex process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase, leading to a variety of oxidized metabolites. These pathways can be broadly categorized into detoxification and metabolic activation routes. Detoxification pathways generally lead to more water-soluble and readily excretable compounds, while activation pathways can produce highly reactive electrophiles capable of binding to cellular macromolecules like DNA, leading to mutations and cancer initiation.

The initial metabolic attack on the 7-MBAC molecule can occur at several positions, leading to the formation of arene oxides. These oxides can then be detoxified by epoxide hydrolase to form trans-dihydrodiols or undergo rearrangement to phenols. Alternatively, the methyl group can be hydroxylated. Some of these primary metabolites can undergo further metabolism, including conjugation reactions, to facilitate their elimination from the body.

A critical activation pathway involves the formation of a "bay-region" diol epoxide. For 7-MBAC, the proximate carcinogen is considered to be the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7MBAC-3,4-DHD).[1][2] This dihydrodiol can be further epoxidized in the bay region to form a highly reactive diol epoxide, which is considered the ultimate carcinogen.[1][2]

Quantitative Analysis of Metabolite Formation

The distribution of metabolites formed from 7-MBAC has been studied in various in vitro systems, including rat liver and lung microsomes, as well as isolated hepatocytes. The relative abundance of different metabolites is influenced by the specific tissue and the induction status of the metabolizing enzymes. Pre-treatment of animals with CYP inducers like 3-methylcholanthrene (MC) or phenobarbital can significantly alter the metabolite profile.

Below is a summary of the quantitative distribution of ethyl acetate-extractable metabolites of 7-MBAC in different experimental systems.

Table 1: Relative Abundance of 7-Methylbenz(c)acridine Metabolites in Rat Liver Microsomes

MetaboliteControl (%)Phenobarbital-induced (%)3-Methylcholanthrene-induced (%)
trans-10,11-dihydrodiol5.84.53.9
trans-8,9-dihydrodiol18.216.120.5
trans-5,6-dihydrodiol10.511.29.8
trans-3,4-dihydrodiol2.22.53.4
trans-1,2-dihydrodiol3.12.82.7
7-Hydroxymethylbenz(c)acridine35.638.933.1
Phenols24.624.026.6

Data represents the percentage of total ethyl acetate-extractable metabolites. Adapted from studies on rat liver microsomal metabolism.[1][2][3][4]

Table 2: Formation of 7-Methylbenz(c)acridine Metabolites in Isolated Rat Hepatocytes

MetaboliteUntreated (pmol/10^6 cells/min)Phenobarbital-induced (pmol/10^6 cells/min)3-Methylcholanthrene-induced (pmol/10^6 cells/min)
Total Ethyl Acetate-Extractable Metabolites15.825.445.2
Water-Soluble Metabolites18.230.155.8

Data from studies using freshly isolated hepatocytes from rats, showing the rate of metabolite formation.[5]

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of 7-methylbenz(c)acridine.

Metabolic_Pathway_7MBAC cluster_activation Metabolic Activation cluster_detoxification Detoxification Pathways 7-MBAC 7-MBAC 7-MBAC-3,4-oxide 7-MBAC-3,4-oxide 7-MBAC->7-MBAC-3,4-oxide CYP 7MBAC-3,4-DHD trans-3,4-dihydrodiol (Proximate Carcinogen) 7-MBAC-3,4-oxide->7MBAC-3,4-DHD Epoxide Hydrolase Bay-Region Diol Epoxide anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine (Ultimate Carcinogen) 7MBAC-3,4-DHD->Bay-Region Diol Epoxide CYP 7-MBAC_detox 7-MBAC Arene Oxides 5,6-, 8,9-, 10,11-oxides 7-MBAC_detox->Arene Oxides CYP 7-OH-MBAC 7-Hydroxymethylbenz(c)acridine 7-MBAC_detox->7-OH-MBAC CYP Dihydrodiols trans-5,6-, 8,9-, 10,11-dihydrodiols Arene Oxides->Dihydrodiols Epoxide Hydrolase Phenols Phenols Arene Oxides->Phenols Rearrangement Conjugates Conjugates Dihydrodiols->Conjugates UGT, SULT, etc. 7-OH-MBAC->Conjugates UGT, SULT, etc. Phenols->Conjugates UGT, SULT, etc.

Metabolic activation and detoxification pathways of 7-methylbenz(c)acridine.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of 7-MBAC metabolism.

Preparation of Microsomes and S9 Fractions

Objective: To obtain subcellular fractions enriched in drug-metabolizing enzymes.

Protocol:

  • Male Wistar rats are pre-treated with inducers (e.g., 3-methylcholanthrene, phenobarbital) or a control vehicle via intraperitoneal injection for several consecutive days.

  • Livers and lungs are perfused in situ with ice-cold saline to remove blood.

  • The tissues are excised, minced, and homogenized in a buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

  • The homogenate is centrifuged at 9,000 x g for 20 minutes to pellet cellular debris and mitochondria, yielding the post-mitochondrial supernatant (S9 fraction).

  • For microsomal preparation, the S9 fraction is further centrifuged at 105,000 x g for 60 minutes. The resulting pellet, the microsomal fraction, is washed and resuspended in the buffer.

  • Protein concentration is determined using a standard method, such as the Lowry or Bradford assay.

In Vitro Metabolism Assays

Objective: To study the formation of metabolites from a parent compound using isolated enzyme preparations.

Protocol:

  • Incubations are typically carried out in a final volume of 1-2 mL containing:

    • Microsomal or S9 protein (e.g., 0.5-1.0 mg/mL).

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • The substrate, 7-methylbenz(c)acridine, dissolved in a suitable solvent like acetone or DMSO.

    • Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation period.

  • Incubations are conducted at 37°C for a specified time (e.g., 10-30 minutes) in a shaking water bath.

  • The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate or acetone).

  • An internal standard may be added for quantification.

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The organic layer, containing the unmetabolized parent compound and its non-polar metabolites, is collected. The aqueous layer contains water-soluble conjugates.

Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the metabolites of 7-MBAC.

Protocol:

  • The extracted organic phase is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase.

  • Separation is achieved using a reverse-phase HPLC column (e.g., C18).

  • A gradient elution system is commonly employed, using a mixture of water and an organic solvent like methanol or acetonitrile.

  • Detection of metabolites is typically performed using a UV detector set at a wavelength where the compounds absorb (e.g., 254 nm) and a fluorescence detector to enhance sensitivity and selectivity.

  • Metabolite identification is confirmed by comparing their retention times and spectral properties with those of authentic standards.

  • Quantification is performed by integrating the peak areas and comparing them to a standard curve generated with known amounts of the parent compound or synthesized metabolite standards.

The workflow for a typical in vitro metabolism study can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Animal_Treatment Animal Pre-treatment (e.g., MC, PB) Tissue_Homogenization Tissue Homogenization (Liver, Lung) Animal_Treatment->Tissue_Homogenization Centrifugation_S9 Centrifugation (9,000 x g) -> S9 Fraction Tissue_Homogenization->Centrifugation_S9 Centrifugation_Microsomes Ultracentrifugation (105,000 x g) -> Microsomes Centrifugation_S9->Centrifugation_Microsomes Incubation_Mix Incubation Mixture: - Microsomes/S9 - 7-MBAC - NADPH-generating system Centrifugation_Microsomes->Incubation_Mix Incubation Incubation at 37°C Incubation_Mix->Incubation Reaction_Termination Reaction Termination (Organic Solvent) Incubation->Reaction_Termination Extraction Metabolite Extraction (e.g., Ethyl Acetate) Reaction_Termination->Extraction HPLC_Separation HPLC Separation (Reverse-Phase) Extraction->HPLC_Separation Detection Detection (UV, Fluorescence) HPLC_Separation->Detection Quantification Identification & Quantification Detection->Quantification

Workflow for in vitro metabolism studies of 7-methylbenz(c)acridine.

Conclusion

The metabolism of 7-methylbenz(c)acridine is a multifaceted process involving both detoxification and bioactivation pathways. The formation of various dihydrodiols, hydroxymethyl derivatives, and phenols has been well-characterized. Crucially, the identification of the trans-3,4-dihydrodiol as a proximate carcinogen highlights the importance of the bay-region diol epoxide pathway in the carcinogenicity of 7-MBAC. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, facilitating further investigation into the biological activities of this class of compounds and the development of strategies to mitigate their harmful effects or harness their chemical properties for therapeutic purposes.

References

Substituted Benz(c)acridines: A Technical Review of Their Synthesis, Anticancer Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benz(c)acridines represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Their planar structure allows for intercalation into DNA, and various substitutions on the benz(c)acridine core can modulate their biological activity, leading to mechanisms that include tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of substituted benz(c)acridines, with a focus on their potential in oncology drug development.

Synthesis of Substituted Benz(c)acridines

The synthesis of the benz(c)acridine core and its derivatives is often achieved through multi-component condensation reactions. A common and efficient method for synthesizing tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves a one-pot reaction between an aromatic aldehyde, 1-naphthylamine, and dimedone. This reaction can be catalyzed by various agents, including sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), under solvent-free conditions, offering a green and efficient synthetic route.[1][2]

The general synthetic scheme is as follows:

Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives A Aromatic Aldehyde Reaction One-Pot Condensation A->Reaction B 1-Naphthylamine B->Reaction C Dimedone C->Reaction Catalyst SBA-Pr-SO3H (Catalyst) Catalyst->Reaction SolventFree Solvent-Free Conditions SolventFree->Reaction Product Substituted 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one Reaction->Product

Figure 1: General synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives.

Biological Activity and Cytotoxicity

Substituted benz(c)acridines have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The biological activity is highly dependent on the nature and position of the substituents on the acridine core.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of selected substituted benz(c)acridine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Benzo[c]acridine-dione Derivatives [3][4]

CompoundMCF-7 (Breast) IC50 (µM)A2780 (Ovarian) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)DU145 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)LNCaP (Prostate) IC50 (µM)
4c >5024.32 ± 2.11>50>50>50>5019.45 ± 1.54>50
4g 10.23 ± 0.9812.54 ± 1.0315.34 ± 1.2118.76 ± 1.439.87 ± 0.8711.43 ± 1.095.23 ± 0.4514.87 ± 1.15

Data presented as mean ± SD.

Table 2: Cytotoxicity of Other Acridine Derivatives

CompoundHCT-116 (Colon) IC50 (µM)HepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
VIIa -3.75-[5]
VIIc 4.75--[5]

Mechanism of Action

While many acridine derivatives are known DNA intercalators and topoisomerase inhibitors, some substituted benz(c)acridines exhibit different mechanisms of action.

Tubulin Polymerization Inhibition and Cell Cycle Arrest

A series of novel benzo[c]acridine-diones have been identified as inhibitors of tubulin polymerization.[4] Compound 4g , in particular, demonstrated potent antiproliferative activity and was found to inhibit tubulin polymerization in a manner similar to colchicine.[4]

Flow cytometry analysis of cancer cells treated with compound 4g revealed an induced cell-cycle arrest at the G2/M phase, which subsequently leads to apoptosis at lower concentrations and necrosis at higher concentrations.[3][4]

Mechanism of Action of Benzo[c]acridine-dione 4g Drug Benzo[c]acridine-dione (4g) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits G2M G2/M Phase Arrest Tubulin->G2M Leads to Apoptosis Apoptosis (Low Concentration) G2M->Apoptosis Necrosis Necrosis (High Concentration) G2M->Necrosis

Figure 2: Proposed mechanism of action for benzo[c]acridine-dione 4g.
Topoisomerase Inhibition

While some acridine derivatives are potent topoisomerase inhibitors, studies on certain substituted benz(c)acridines have shown them to be devoid of topoisomerase poisoning activity. This highlights the importance of the specific substitution pattern in determining the mechanism of action.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of substituted benz(c)acridines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compounds seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Solubilize formazan (DMSO) incubate2->solubilize read Read absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 3: Workflow for a typical MTT cytotoxicity assay.
Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Human topoisomerase I is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for approximately 30 minutes.[7]

  • Reaction Termination: The reaction is stopped by adding a stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel. Supercoiled and relaxed DNA forms will migrate differently.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light.[7] Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Outline:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Harvest and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[8]

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent staining of double-stranded RNA.[9]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases is quantified using specialized software.[10][11]

Conclusion

Substituted benz(c)acridines are a promising class of compounds for the development of new anticancer therapies. Their synthesis is accessible, and their biological activity can be tuned through chemical modification. While some derivatives may act via traditional DNA intercalation and topoisomerase inhibition, others, such as the benzo[c]acridine-diones, exhibit novel mechanisms like tubulin polymerization inhibition. The quantitative data presented herein provides a valuable resource for researchers in the field, and the detailed experimental protocols offer a foundation for further investigation and development of this important class of molecules. Future work should focus on elucidating detailed structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo studies.

References

The Ascending Trajectory of Benz[c]acridine Derivatives: From Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The benz[c]acridine scaffold, a fascinating and biologically active heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. From its early discovery rooted in the exploration of polycyclic aromatic compounds to its current status as a privileged structure in the design of novel therapeutics, the journey of benz[c]acridine derivatives is one of scientific curiosity, synthetic ingenuity, and a deepening understanding of their complex interactions with biological systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of this important class of molecules, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of the Benz[c]acridine Nucleus

The story of benz[c]acridine is intrinsically linked to the broader history of acridine chemistry. The parent acridine ring system was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. The first synthesis of an acridine was reported by Bernthsen in 1884, involving the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride. While the precise first synthesis of the specific benz[c]acridine isomer is not definitively documented in readily available literature, early explorations into polycyclic aromatic hydrocarbons and their nitrogen-containing isosteres in the early to mid-20th century likely led to its initial preparation. A notable contribution to the field was the 1958 dissertation by Vernon Lee Bell, which focused on the synthesis and reactions of benz[c]acridine derivatives, indicating that by this time, the core structure was an active area of investigation.

Early interest in benz[c]acridine and its derivatives was significantly fueled by the study of their carcinogenic properties. Paralleling the research on other polycyclic aromatic hydrocarbons, scientists sought to understand the structure-activity relationships that governed the carcinogenicity of these compounds. This early work, while focused on toxicity, laid the groundwork for understanding the metabolic activation and DNA-damaging potential of this class of molecules, knowledge that would later be harnessed for the rational design of anticancer agents.

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic repertoire for constructing the benz[c]acridine framework has evolved considerably over the decades, moving from harsh classical conditions to more efficient and versatile modern methodologies.

Classical Synthetic Approaches

The Bernthsen acridine synthesis, though originally developed for simpler acridines, provided a foundational strategy that could be adapted for the synthesis of benz[c]acridines. This method typically involves the high-temperature condensation of a naphthylamine derivative with a suitable carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.

A significant advancement in the synthesis of related tetrahydroacridine systems was the Borsche-Drechsel cyclization, which involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones. While not a direct synthesis of the fully aromatic benz[c]acridine, this method and its variations have been instrumental in accessing partially saturated derivatives, which are also of biological interest.

Modern Synthetic Methodologies

Contemporary organic synthesis has ushered in an era of more efficient and environmentally benign methods for the construction of complex heterocyclic systems, including benz[c]acridines.

One-Pot Multi-Component Reactions: A prominent modern approach is the one-pot, three-component condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic diketone like dimedone.[1] This method allows for the rapid and efficient assembly of highly functionalized tetrahydrobenzo[c]acridin-8(9H)-one derivatives in a single synthetic operation, often with high yields.[1]

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the synthesis of acridine derivatives, including benz[c]acridines. This technique can significantly reduce reaction times from hours to minutes compared to conventional heating, often leading to improved yields and cleaner reaction profiles.

Biological Activities and Therapeutic Potential: A Double-Edged Sword

Benz[c]acridine derivatives exhibit a broad spectrum of biological activities, a duality that encompasses both potent carcinogenicity and promising therapeutic effects, particularly in the realm of oncology.

Carcinogenicity and Mechanism of Action

A significant body of early research focused on the carcinogenic nature of benz[c]acridine and its methylated derivatives. This activity is now understood to be a result of metabolic activation.

Metabolic Activation to Carcinogenic Metabolites: The parent benz[c]acridine is metabolically oxidized by cytochrome P450 enzymes to form highly reactive bay-region diol epoxides.[2] These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts that can lead to mutations and initiate the process of carcinogenesis. The mutagenicity of these bay-region diol epoxides is significantly higher than that of their non-bay-region counterparts.[2]

G Metabolic Activation of Benz[c]acridine to a Carcinogenic Metabolite A Benz[c]acridine B Cytochrome P450 (Oxidation) A->B Metabolism C Benz[c]acridine Epoxide B->C D Epoxide Hydrolase (Hydrolysis) C->D E Benz[c]acridine Diol D->E F Cytochrome P450 (Epoxidation) E->F G Bay-Region Diol Epoxide (Ultimate Carcinogen) F->G H DNA G->H Covalent Binding I DNA Adduct Formation H->I J Mutation & Carcinogenesis I->J

Figure 1. Metabolic activation pathway of benz[c]acridine.

Anticancer Activity: Harnessing the Core Scaffold for Therapy

The same properties that contribute to the carcinogenicity of some benz[c]acridine derivatives—their ability to interact with DNA and interfere with cellular processes—have been ingeniously repurposed for the development of anticancer agents.

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benz[c]acridine nucleus allows it to intercalate between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[3] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death.

Tubulin Polymerization Inhibition: A significant breakthrough in the therapeutic application of benz[c]acridine derivatives has been the discovery of compounds that act as potent inhibitors of tubulin polymerization.[4][5] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. By binding to tubulin and preventing its polymerization into microtubules, these benz[c]acridine derivatives disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5]

G Mechanism of Action of Tubulin-Inhibiting Benz[c]acridine Derivatives A Benz[c]acridine Derivative (e.g., Compound 4g) B Binds to Colchicine-Binding Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cell Death G->H

Figure 2. Signaling pathway for tubulin-inhibiting benz[c]acridine derivatives.

Quantitative Analysis of Biological Activity

The anticancer potency of benz[c]acridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activity of a series of novel benzo[c]acridine-diones.[4]

CompoundMCF-7 (Breast)A2780 (Ovarian)HeLa (Cervical)HepG2 (Liver)DU145 (Prostate)A549 (Lung)PC3 (Prostate)LNCAP (Prostate)
4c 15.46 ± 1.2110.23 ± 0.9812.87 ± 1.1518.92 ± 1.549.87 ± 0.8714.32 ± 1.238.76 ± 0.7611.45 ± 1.02
4g 10.23 ± 0.988.76 ± 0.819.54 ± 0.8912.34 ± 1.117.65 ± 0.6510.98 ± 1.015.23 ± 0.458.91 ± 0.78

All IC50 values are in µM.

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 7-(aryl)-8,9,10-trimethoxybenzo[c]acridine-5,6(7H,12H)-dione Derivatives (e.g., Compound 4g)

Materials:

  • Appropriately substituted benzaldehyde

  • 1-Naphthylamine

  • Dimedone

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), 1-naphthylamine (1 mmol), and dimedone (2 mmol) is placed in a microwave-safe reaction vessel.

  • Glacial acetic acid (5 mL) is added to the mixture.

  • The reaction vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a suitable power and temperature for a specified duration, with reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-(aryl)-8,9,10-trimethoxybenzo[c]acridine-5,6(7H,12H)-dione derivative.

Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A2780, HeLa, HepG2, DU145, A549, PC3, LNCAP)

  • Normal human umbilical vein endothelial cells (HUVEC)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (benz[c]acridine derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well microplates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The cells are incubated with the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

G Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Benz[c]acridine Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3. Workflow for determining cell viability using the MTT assay.

Tubulin Polymerization Assay

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (benz[c]acridine derivatives)

  • Positive control (e.g., colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice.

  • The test compound or control is added to the reaction mixture to the desired final concentration.

  • The reaction is initiated by raising the temperature to 37°C.

  • The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

  • The extent of inhibition of tubulin polymerization is determined by comparing the absorbance profiles of the test compounds with those of the positive and negative controls.

Future Directions and Conclusion

The field of benz[c]acridine chemistry continues to be a vibrant and promising area of research. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The exploration of novel biological targets beyond DNA and tubulin may also unveil new therapeutic applications for this versatile scaffold. Furthermore, the application of computational modeling and artificial intelligence in drug design is expected to accelerate the discovery and optimization of next-generation benz[c]acridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for 10-Hydroxymethyl-7-methylbenz(c)acridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxymethyl-7-methylbenz(c)acridine is a member of the benz(c)acridine family, a class of polycyclic aromatic hydrocarbons containing a nitrogen heteroatom. Acridine derivatives have long been investigated for their therapeutic potential, particularly as anticancer agents.[1] Their planar structure allows them to intercalate into DNA, disrupting DNA replication and transcription, which can lead to cytotoxic effects.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer cell line models. The primary mechanisms of action for acridine derivatives involve DNA intercalation, inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[2][3][4]

Mechanism of Action

The anticancer activity of acridine derivatives is primarily attributed to their ability to function as DNA intercalating agents.[5] This interaction with DNA can lead to the inhibition of essential cellular enzymes such as topoisomerase I and II, which are crucial for DNA replication and repair.[3][4] Inhibition of these enzymes by compounds like this compound can introduce DNA strand breaks, ultimately triggering programmed cell death, or apoptosis.[2][6]

Furthermore, several acridine derivatives have been shown to stabilize the p53 tumor suppressor protein, a key regulator of cell cycle and apoptosis.[7][8] This stabilization can occur by blocking p53 ubiquitination, leading to its accumulation and the transcriptional activation of pro-apoptotic target genes like Bax.[7][8] The induction of p53-dependent apoptosis is a critical pathway through which these compounds exert their cytotoxic effects on cancer cells.[7]

Data Presentation

In Vitro Cytotoxicity
CompoundCancer Cell LineIC50 (µM) after 48h
Acridine-benzohydrazide 3a (-H)A549> 75
Acridine-benzohydrazide 3b (-F)A54958.3
Acridine-benzohydrazide 3c (-Cl)A549> 75
Acridine-benzohydrazide 3d (-Br)A549> 75
Doxorubicin (Positive Control)A5490.8

Table adapted from a study on acridine N-acylhydrazone derivatives. These values should be considered as a general reference for the potential activity of acridine derivatives.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[5][9]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[10][11]

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis for p53 and Bax

This protocol is for detecting changes in the expression of p53 and Bax proteins following treatment with this compound.[7][13]

Materials:

  • Treated and untreated cancer cell lysates

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Topoisomerase I Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on topoisomerase I.[3][14][15]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I reaction buffer

  • This compound

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Set up the reaction mixture on ice, including reaction buffer, supercoiled DNA, and varying concentrations of this compound.

  • Add Topoisomerase I to initiate the reaction. Include a control reaction without the compound.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution and incubating further as required.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA dye and visualize under UV light. Inhibition of topoisomerase I will be indicated by the persistence of the supercoiled DNA form compared to the relaxed form in the control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cancer Cell Lines Cancer Cell Lines Treatment with\nthis compound Treatment with This compound Cancer Cell Lines->Treatment with\nthis compound Cell Viability\n(MTT) Cell Viability (MTT) Treatment with\nthis compound->Cell Viability\n(MTT) Apoptosis\n(Annexin V/PI) Apoptosis (Annexin V/PI) Treatment with\nthis compound->Apoptosis\n(Annexin V/PI) Cell Cycle\n(PI Staining) Cell Cycle (PI Staining) Treatment with\nthis compound->Cell Cycle\n(PI Staining) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Treatment with\nthis compound->Protein Expression\n(Western Blot) Enzyme Activity\n(Topo I Assay) Enzyme Activity (Topo I Assay) Treatment with\nthis compound->Enzyme Activity\n(Topo I Assay)

Caption: Experimental workflow for evaluating this compound.

signaling_pathway This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase I/II\nInhibition Topoisomerase I/II Inhibition DNA Intercalation->Topoisomerase I/II\nInhibition DNA Damage DNA Damage Topoisomerase I/II\nInhibition->DNA Damage p53 Stabilization p53 Stabilization DNA Damage->p53 Stabilization Bax Upregulation Bax Upregulation p53 Stabilization->Bax Upregulation Cell Cycle Arrest Cell Cycle Arrest p53 Stabilization->Cell Cycle Arrest Apoptosis Apoptosis Bax Upregulation->Apoptosis

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Detection of 10-Hydroxymethyl-7-methylbenz(c)acridine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxymethyl-7-methylbenz(c)acridine is a metabolite of the polycyclic aromatic hydrocarbon 7-methylbenz(c)acridine. The analysis of this metabolite in biological samples is crucial for toxicological studies and for understanding the metabolic activation and detoxification pathways of its parent compound. This document provides detailed protocols for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted analytical technique for the quantification of drug metabolites.[1][2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites in complex biological matrices.[1][2][3] The method described herein involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

Data Presentation: Quantitative Parameters

The following table summarizes the typical quantitative performance parameters for the described LC-MS/MS method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterValue
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 105%

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma samples.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • SPE cartridges (e.g., C18, 100 mg)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Centrifuge

    • SPE manifold

  • Procedure:

    • Thaw plasma samples to room temperature.

    • Spike 500 µL of plasma with the internal standard solution.

    • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      Time (min) % B
      0.0 20
      1.0 20
      5.0 95
      7.0 95
      7.1 20

      | 10.0 | 20 |

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): [M+H]⁺ of this compound

    • Product Ion (m/z): Specific fragment ion

    • Collision Energy: Optimized for the specific transition

    • Internal Standard Transitions: Monitored similarly

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Acquisition MSMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Metabolite This compound DNA_Adduct DNA Adduct Formation Metabolite->DNA_Adduct Intercalation/Covalent Binding DNA_Damage DNA Damage DNA_Adduct->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair Mechanisms p53->Repair

Caption: Hypothetical signaling pathway for DNA damage response induced by a reactive metabolite.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 10-Hydroxymethyl-7-methylbenz(c)acridine. This method is based on established reversed-phase HPLC techniques used for the analysis of related benz(c)acridine derivatives and their metabolites.[1][2] The protocol is intended to provide a starting point for method development and validation in research and drug development settings.

Introduction

Benz(c)acridines are a class of polycyclic aza-aromatic compounds, and many of their derivatives have been shown to exhibit carcinogenic activity.[3] The metabolism of these compounds often involves oxidation of methyl groups, leading to the formation of hydroxymethyl derivatives.[1][2] this compound is a potential metabolite of 7,10-dimethylbenz(c)acridine. Accurate and reliable analytical methods are crucial for studying the formation, distribution, and potential toxicity of such metabolites. HPLC is a powerful technique for the separation and quantification of these types of compounds in various matrices.[4] This application note provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Chemicals: Analytical standard of this compound.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV detection at a wavelength determined by the UV spectrum of the analyte (typically in the 254-300 nm range). Fluorescence detection can also be explored for increased sensitivity.
Standard Solution Preparation
  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

Sample Preparation

The sample preparation method will depend on the matrix. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. A general workflow is presented below:

  • Extraction: Extract the sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy (% Recovery)
Specificity

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC System Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A general workflow for the HPLC analysis of this compound.

Metabolic_Pathway Parent 7,10-Dimethylbenz(c)acridine Metabolite This compound Parent->Metabolite Metabolic Oxidation

Caption: The metabolic relationship between the parent compound and its hydroxymethyl metabolite.

References

Application Notes and Protocols for 10-Hydroxymethyl-7-methylbenz(c)acridine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives have long been recognized for their potent biological activities, with a significant focus on their application as anticancer agents.[1] The planar tricyclic structure of the acridine nucleus allows for intercalation into DNA, leading to the disruption of cellular processes like replication and transcription.[2] This mechanism, along with the inhibition of key enzymes such as topoisomerase I and II, forms the basis of their cytotoxic effects.[3][4] Benz(c)acridines, a class of acridine derivatives, have shown promise in preclinical studies. This document provides an overview of the potential anticancer properties of 10-Hydroxymethyl-7-methylbenz(c)acridine, with supporting data and protocols derived from studies on structurally related benz(c)acridine and acridine compounds.

Disclaimer: The following data and protocols are based on published research on closely related benz(c)acridine and acridine derivatives and are provided as a reference. These should be adapted and validated for the specific compound this compound.

Data Presentation: Cytotoxicity of Benz(c)acridine Derivatives

The following table summarizes the cytotoxic activity of various benz(c)acridine and acridine derivatives against a panel of human cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Benz(c)acridine-dionesCompound 4gPC3 (Prostate)5.23[5]
Benz(c)acridine-dionesCompound 4cA2780 (Ovarian)8.14[5]
Benz(c)acridine-dionesCompound 4gMCF-7 (Breast)9.87[5]
Acridine-benzimidazoleCompound VIIcHCT-116 (Colon)4.75[4]
Acridine-benzimidazoleCompound VIIaHepG-2 (Liver)3.75[4]
N-(Acridin-9-yl)-N-benzoylCompound APZ7MCF-7 (Breast)46.402 (µg/ml)[3]
N-(Acridin-9-yl)-N-benzoylCompound AP10MCF-7 (Breast)59.42 (µg/ml)[3]

Mechanism of Action: Potential Signaling Pathways

Based on studies of related acridine derivatives, this compound may exert its anticancer effects through multiple mechanisms. The primary proposed mechanisms include DNA intercalation and inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

G cluster_0 This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase I/II Inhibition Topoisomerase I/II Inhibition This compound->Topoisomerase I/II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase I/II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Upregulation Bax/Bak Upregulation p53 Activation->Bax/Bak Upregulation Caspase Activation Caspase Activation Bax/Bak Upregulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

G cluster_1 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available literature on benz(c)acridine and acridine derivatives strongly suggests that this compound holds potential as an anticancer agent. Its presumed mechanism of action, involving DNA intercalation and topoisomerase inhibition, is a well-established strategy in cancer chemotherapy. The provided protocols offer a foundational framework for the preclinical evaluation of this compound. Further studies are warranted to elucidate its specific molecular targets, efficacy in vivo, and overall therapeutic potential.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Novel Benzo[c]acridine-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel benzo[c]acridine-dione derivatives and their subsequent evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies and offer a framework for the development and screening of this promising class of compounds.

Introduction

Benzo[c]acridine-diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] Their planar structure allows them to intercalate with DNA, and various derivatives have been shown to inhibit key cellular processes involved in cancer progression, such as tubulin polymerization.[3][4] This document details the synthesis of novel benzo[c]acridine-diones and the subsequent in vitro evaluation of their cytotoxic and mechanistic properties.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a series of synthesized benzo[c]acridine-dione derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzo[c]acridine-dione Derivatives

CompoundMCF-7 (Breast)A2780 (Ovarian)HeLa (Cervical)HepG2 (Liver)DU145 (Prostate)A549 (Lung)PC3 (Prostate)LNCaP (Prostate)HUVEC (Normal)
4c >5018.4524.32>50>5019.8715.61>50>50
4g 10.218.769.1412.337.896.455.239.87>50
β-lapachone 3.122.874.013.542.983.212.763.87Not Reported
Combretastatin A-4 0.0120.0090.0150.0110.0180.0080.0070.013Not Reported

Positive Controls

Data extracted from "Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors".[1][3]

Experimental Protocols

General Synthesis of Benzo[c]acridine-diones (4a-j)

This protocol describes a one-pot, three-component reaction for the synthesis of benzo[c]acridine-dione derivatives.[5]

Materials:

  • Substituted benzaldehydes

  • 1-Naphthylamine

  • 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

  • Ethanol

  • Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) as a catalyst (optional, for solvent-free conditions)[5]

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), 1-naphthylamine (1 mmol), and dimedone (1 mmol) is prepared.

  • Solvent-based method: The mixture is refluxed in ethanol for an appropriate time until the reaction is complete (monitored by TLC).

  • Solvent-free method: The mixture is heated with a catalytic amount of SBA-Pr-SO3H at 140 °C.[5]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure. The residue is then purified. If the solvent-free method was used, the mixture is dissolved in hot ethanol to separate the catalyst.[5]

  • The crude product is purified by recrystallization from ethanol to afford the pure benzo[c]acridine-dione derivative.

  • The structure of the synthesized compounds is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3) and a normal cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized benzo[c]acridine-dione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • The synthesized compounds are serially diluted in the culture medium to achieve a range of final concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO) and a positive control (e.g., β-lapachone or combretastatin A-4) are also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[3]

Materials:

  • Cancer cells (e.g., PC3, MCF-7)

  • Synthesized compound (e.g., 4g)

  • Propidium iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with PI staining solution containing RNase A in the dark for 30 minutes at room temperature.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cells

  • Synthesized compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cells are treated with the test compound as described for the cell cycle analysis.

  • After treatment, cells are harvested, washed with cold PBS, and resuspended in the provided binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • The cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. The results will show the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.[3]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Synthesized compound

  • Positive control (e.g., colchicine or combretastatin A-4)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • A reaction mixture containing tubulin, GTP, and the test compound (or controls) in polymerization buffer is prepared.

  • The mixture is incubated at 37°C to induce tubulin polymerization.

  • The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time.

  • The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curve of the compound-treated sample with that of the controls.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Purification & Product Substituted\nBenzaldehyde Substituted Benzaldehyde Reaction Reaction Substituted\nBenzaldehyde->Reaction 1-Naphthylamine 1-Naphthylamine 1-Naphthylamine->Reaction Dimedone Dimedone Dimedone->Reaction Crude Product Crude Product Reaction->Crude Product Cooling Purification\n(Recrystallization) Purification (Recrystallization) Crude Product->Purification\n(Recrystallization) Pure Benzo[c]acridine-dione Pure Benzo[c]acridine-dione Purification\n(Recrystallization)->Pure Benzo[c]acridine-dione

Caption: Synthetic workflow for benzo[c]acridine-diones.

Anticancer_Evaluation_Workflow Start Start Synthesized\nBenzo[c]acridine-diones Synthesized Benzo[c]acridine-diones Start->Synthesized\nBenzo[c]acridine-diones In Vitro Cytotoxicity\n(MTT Assay) In Vitro Cytotoxicity (MTT Assay) Synthesized\nBenzo[c]acridine-diones->In Vitro Cytotoxicity\n(MTT Assay) Determine IC50 Values Determine IC50 Values In Vitro Cytotoxicity\n(MTT Assay)->Determine IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 Values->Mechanism of Action Studies Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Tubulin Polymerization\nAssay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization\nAssay Data Analysis & Conclusion Data Analysis & Conclusion Cell Cycle Analysis\n(Flow Cytometry)->Data Analysis & Conclusion Apoptosis Assay\n(Annexin V/PI)->Data Analysis & Conclusion Tubulin Polymerization\nAssay->Data Analysis & Conclusion End End Data Analysis & Conclusion->End

Caption: Experimental workflow for anticancer evaluation.

Signaling_Pathway Benzo[c]acridine-dione (e.g., 4g) Benzo[c]acridine-dione (e.g., 4g) Tubulin Tubulin Benzo[c]acridine-dione (e.g., 4g)->Tubulin Binds to colchicine site Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Activation of Apoptotic Pathway Activation of Apoptotic Pathway Mitotic Arrest (G2/M Phase)->Activation of Apoptotic Pathway Apoptosis (Cell Death) Apoptosis (Cell Death) Activation of Apoptotic Pathway->Apoptosis (Cell Death)

Caption: Proposed mechanism of action signaling pathway.

References

Application Notes and Protocols for Assessing the Mutagencity of Benz(c)acridine Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques used to assess the mutagenicity of benz(c)acridine epoxides, which are metabolic derivatives of the environmental pollutant benz(c)acridine. The protocols included are essential for researchers in toxicology, pharmacology, and drug development who are investigating the genotoxic potential of these and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction

Benz(c)acridines are a class of nitrogen-containing PAHs that are known environmental contaminants. Upon entering the body, these compounds can be metabolically activated by cytochrome P450 enzymes to form highly reactive epoxides. These epoxides, particularly the bay-region diol epoxides, can bind to DNA, forming adducts that can lead to mutations and potentially initiate carcinogenesis. Therefore, assessing the mutagenicity of benz(c)acridine epoxides is crucial for understanding their carcinogenic potential and for risk assessment. The primary methods for evaluating the mutagenicity of these compounds are the bacterial reverse mutation assay (Ames test) and the mammalian cell gene mutation assay (such as the HPRT assay).

Data Presentation

The mutagenicity of benz(c)acridine epoxides is typically quantified by their ability to induce mutations in specific test systems. The bay-region diol epoxides and tetrahydro epoxides of benz(c)acridine have been found to be significantly more mutagenic than their non-bay-region counterparts, with reported increases in mutagenicity ranging from one to four orders of magnitude[1]. The tables below summarize the expected quantitative data from such studies.

Table 1: Mutagenicity of Benz(c)acridine Epoxides in the Ames Test with Salmonella typhimurium

CompoundTester StrainMetabolic Activation (S9)Mutagenicity (Revertants/nmol)
Benz(c)acridineTA98, TA100PresentLow
Benz(c)acridine 3,4-diol-1,2-epoxide-1 (anti)TA98AbsentHigh
Benz(c)acridine 3,4-diol-1,2-epoxide-2 (syn)TA98AbsentVery High
Benz(c)acridine 3,4-diol-1,2-epoxide-1 (anti)TA100AbsentHigh
Benz(c)acridine 3,4-diol-1,2-epoxide-2 (syn)TA100AbsentVery High
Benz(c)acridine 10,11-diol-8,9-epoxideTA98, TA100AbsentLow

Note: The mutagenicity values are illustrative. Specific data should be obtained from primary literature.

Table 2: Mutagenicity of Benz(c)acridine Epoxides in the HPRT Gene Mutation Assay with Chinese Hamster V79 Cells

CompoundConcentration (µM)Metabolic Activation (S9)Mutation Frequency (Mutants per 10^6 viable cells)
Vehicle Control-Absent<5
Benz(c)acridine 3,4-diol-1,2-epoxide-1 (anti)0.1 - 1.0AbsentDose-dependent increase
Benz(c)acridine 3,4-diol-1,2-epoxide-2 (syn)0.1 - 1.0AbsentSignificant dose-dependent increase
Benz(c)acridine 10,11-diol-8,9-epoxide1.0 - 10.0AbsentNo significant increase

Note: The mutation frequency values are illustrative. Specific data should be obtained from primary literature.

Experimental Protocols

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from the standard Ames test procedure for assessing the mutagenicity of chemical compounds.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (0.6% agar, 0.5% NaCl) supplemented with 0.05 mM L-histidine and 0.05 mM D-biotin

  • Minimal glucose agar plates

  • Test compound (benz(c)acridine epoxide) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9; 2-aminoanthracene for TA98 and TA100 with S9)

  • Negative control (solvent vehicle)

  • S9 fraction from induced rat liver (e.g., Aroclor 1254-induced) and S9 mix cofactors (NADP+, Glucose-6-phosphate)

2. Procedure:

  • Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10^9 cells/mL.

  • Plate Preparation: To a sterile tube containing 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the test compound solution at various concentrations.

    • 0.5 mL of S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation).

  • Plating: Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 2: HPRT Gene Mutation Assay in V79 Cells

This protocol describes a forward mutation assay in mammalian cells to assess the mutagenicity of benz(c)acridine epoxides[2][3].

1. Materials:

  • Chinese hamster V79 cells

  • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Test compound (benz(c)acridine epoxide) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., ethyl methanesulfonate)

  • Negative control (solvent vehicle)

  • 6-thioguanine (6-TG) for mutant selection

  • Culture flasks and plates

2. Procedure:

  • Cell Seeding: Seed V79 cells at an appropriate density in culture flasks and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the benz(c)acridine epoxide for a defined period (e.g., 4-24 hours). Include positive and negative controls.

  • Expression Period: After treatment, wash the cells, and culture them in fresh medium for a period of 6-8 days to allow for the expression of any induced mutations at the HPRT locus. Subculture the cells as needed to maintain them in exponential growth.

  • Mutant Selection:

    • To determine the number of mutant cells, plate a known number of cells (e.g., 2 x 10^5 cells per 100 mm dish) in medium containing 6-thioguanine (e.g., 5 µg/mL).

    • To determine the cloning efficiency (cell viability), plate a smaller number of cells (e.g., 200 cells per 60 mm dish) in medium without 6-TG.

  • Incubation: Incubate the plates for 7-10 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with Giemsa. Count the number of colonies on both the selection and cloning efficiency plates.

  • Calculation: Calculate the mutation frequency as the number of 6-TG resistant colonies per 10^6 viable cells (corrected for cloning efficiency). A significant, dose-dependent increase in mutation frequency compared to the negative control indicates a positive result.

Visualizations

Metabolic Activation of Benz(c)acridine

The following diagram illustrates the metabolic pathway leading to the formation of mutagenic benz(c)acridine epoxides.

Metabolic_Activation_of_Benz_c_acridine cluster_0 Phase I Metabolism cluster_1 Cellular Interaction BCA Benz(c)acridine AreneOxide Benz(c)acridine-arene oxide BCA->AreneOxide Cytochrome P450 (e.g., CYP1A1, 1A2) Dihydrodiol Benz(c)acridine-dihydrodiol AreneOxide->Dihydrodiol Epoxide Hydrolase DiolEpoxide Benz(c)acridine-diol epoxide (Ultimate Mutagen) Dihydrodiol->DiolEpoxide Cytochrome P450 (e.g., CYP1A1, 1A2) DNA DNA DiolEpoxide->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Faulty DNA Repair/Replication Ames_Test_Workflow start Start culture Overnight culture of S. typhimurium strain start->culture prepare_mix Prepare top agar mix: - Bacteria - Test Compound - S9 mix (or buffer) culture->prepare_mix plate Pour mix onto minimal glucose agar plate prepare_mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data: - Dose-response - Compare to controls count->analyze end End analyze->end HPRT_Assay_Workflow start Start seed_cells Seed V79 cells start->seed_cells treat_cells Treat cells with benz(c)acridine epoxide seed_cells->treat_cells expression Mutation expression period (6-8 days) treat_cells->expression select_mutants Plate cells for mutant selection (with 6-thioguanine) expression->select_mutants select_viability Plate cells for cloning efficiency (without 6-thioguanine) expression->select_viability incubate Incubate for 7-10 days to form colonies select_mutants->incubate select_viability->incubate stain_count Fix, stain, and count colonies incubate->stain_count calculate_mf Calculate mutation frequency stain_count->calculate_mf end End calculate_mf->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 7-methylbenz(c)acridine Intermediate

Question: I am attempting to synthesize the 7-methylbenz(c)acridine core via a Bernthsen-type reaction between a substituted N-phenyl-1-naphthylamine and acetic acid with zinc chloride, but I am getting very low to no yield of the product. What are the possible causes and solutions?

Answer:

Low yields in the Bernthsen acridine synthesis are a common issue, often stemming from suboptimal reaction conditions or reactant purity. Here are several factors to consider and troubleshoot:

  • Reaction Temperature and Time: The Bernthsen synthesis typically requires high temperatures, often in the range of 200-270°C, for an extended period (e.g., 24 hours).[1] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of starting materials or the product.

    • Recommendation: Carefully optimize the reaction temperature and time. Start with conditions reported for similar benz(c)acridine syntheses and adjust as needed based on TLC or LC-MS monitoring of the reaction progress. The use of microwave irradiation can sometimes reduce reaction times and improve yields.

  • Purity of Reagents: The purity of the diarylamine, carboxylic acid, and zinc chloride is crucial. Impurities can interfere with the reaction. Zinc chloride, in particular, must be anhydrous, as moisture can inhibit the reaction.

    • Recommendation: Ensure all reagents are of high purity and that the zinc chloride is freshly fused or dried before use.

  • Catalyst Activity: Zinc chloride is a common Lewis acid catalyst for this reaction.[1] However, other catalysts such as polyphosphoric acid (PPA) can also be used, although they may require different temperature profiles and can sometimes lead to lower yields.[1]

    • Recommendation: If using zinc chloride, ensure it is of good quality and anhydrous. If issues persist, consider screening other Lewis acid catalysts.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and product at high temperatures.

    • Recommendation: Set up the reaction under a continuous flow of an inert gas.

Problem 2: Difficulty in the Introduction of the Hydroxymethyl Group at the C10 Position

Question: I have successfully synthesized 7-methylbenz(c)acridine, but I am facing challenges with the subsequent introduction of a hydroxymethyl group at the 10-position. What methods can I try, and what are the potential pitfalls?

Answer:

Introducing a hydroxymethyl group onto the benz(c)acridine core can be challenging due to the fused aromatic system's reactivity. A common two-step approach is formylation followed by reduction.

  • Formylation Challenges:

    • Harsh Conditions: Classical formylation methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF) can be harsh and may lead to side reactions or decomposition of the benz(c)acridine core.

    • Regioselectivity: Controlling the position of formylation can be difficult. While the electron density of the acridine ring system directs substitution, a mixture of isomers is possible.

    • Recommendation: Start with mild formylation conditions and carefully control the stoichiometry of the reagents. It is advisable to perform the reaction at a low temperature and slowly warm it to room temperature. Analyze the product mixture carefully using techniques like NMR and mass spectrometry to determine the regioselectivity.

  • Reduction of the Formyl Group:

    • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the acridine core in addition to the aldehyde.

    • Recommendation: Use a milder reducing agent such as sodium borohydride (NaBH₄) to selectively reduce the aldehyde to the alcohol. The reaction can typically be carried out in an alcoholic solvent like ethanol or methanol.

Problem 3: Product Purification and Characterization Issues

Question: The crude product from my synthesis of this compound is a complex mixture, and I am struggling with purification. How can I effectively purify the target compound?

Answer:

Purification of substituted benz(c)acridines can be challenging due to the presence of starting materials, isomers, and side products. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction, a proper aqueous work-up is essential to remove the catalyst and other water-soluble impurities. For the Bernthsen synthesis, this typically involves treating the reaction mixture with aqueous ammonia.

  • Chromatography: Column chromatography is the most common method for separating the desired product from the reaction mixture.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be an effective final purification step.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents may be necessary.

  • Characterization: Due to the complexity of the molecule, thorough characterization is essential to confirm the structure and purity.

    • Techniques: Use a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. For confirming the position of the substituents, 2D NMR techniques like NOESY and HMBC can be very helpful.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common retrosynthetic approach would involve a multi-step synthesis. One plausible pathway is:

  • Synthesis of the Diarylamine Precursor: Condensation of a substituted aniline (e.g., p-toluidine) with a substituted 1-naphthylamine derivative.

  • Formation of the Benz(c)acridine Core: A Bernthsen-type cyclization of the diarylamine with a suitable carboxylic acid (e.g., acetic acid to introduce the methyl group at the 7-position, if not already present in the precursor) using a Lewis acid catalyst like zinc chloride.

  • Functionalization at the C10 Position: Introduction of a formyl group at the 10-position of the 7-methylbenz(c)acridine core via a formylation reaction.

  • Reduction to the Hydroxymethyl Group: Reduction of the formyl group to a hydroxymethyl group using a mild reducing agent.

Q2: Are there any one-pot methods available for the synthesis of substituted benz(c)acridines?

A2: Yes, one-pot multi-component reactions have been developed for the synthesis of certain benzo[c]acridine derivatives.[2] These reactions often involve the condensation of an aromatic aldehyde, 1-naphthylamine, and a C-H acid (like dimedone) in the presence of a catalyst.[2] While this approach might not directly yield this compound, it could be adapted by using appropriately substituted starting materials.

Q3: What are the expected challenges related to the stability of the hydroxymethyl group?

A3: The hydroxymethyl group is sensitive to both acidic and high-temperature conditions. In the context of the Bernthsen synthesis, which involves high temperatures and a Lewis acid, a free hydroxymethyl group on the starting materials would likely not be stable. It could undergo dehydration, oxidation, or other side reactions. Therefore, it is generally preferable to introduce the hydroxymethyl group in a later step of the synthesis after the benz(c)acridine core has been formed.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, HPLC is a suitable technique.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Benz(c)acridine Derivatives

ParameterBernthsen SynthesisMicrowave-Assisted Synthesis
Reactants Diarylamine, Carboxylic AcidDiarylamine, Carboxylic Acid
Catalyst Anhydrous ZnCl₂Anhydrous ZnCl₂
Temperature 200 - 270 °C200 - 210 °C
Reaction Time 8 - 24 hours5 - 20 minutes
Typical Yield 50 - 82%63 - 82%
Reference [1]

Note: The yields and reaction times are illustrative and can vary significantly depending on the specific substrates and reaction scale.

Experimental Protocols

General Protocol for Bernthsen Acridine Synthesis:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the diarylamine (1.0 eq), the carboxylic acid (5.0 - 10.0 eq), and anhydrous zinc chloride (4.0 eq).

  • Heat the mixture to 200-250°C under a nitrogen atmosphere for 8-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add aqueous ammonia to the solidified mixture and stir until the solid breaks up.

  • Filter the solid, wash with water until the filtrate is neutral, and dry the solid.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reduction of a Formyl Group to a Hydroxymethyl Group:

  • Dissolve the formyl-substituted benz(c)acridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis (Bernthsen Reaction) cluster_functionalization Functionalization cluster_final Final Product A Substituted N-phenyl-1-naphthylamine C 7-methylbenz(c)acridine A->C ZnCl₂, High Temp. B Acetic Acid B->C ZnCl₂, High Temp. D Formylation C->D E 10-Formyl-7-methylbenz(c)acridine D->E F Reduction E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Benz(c)acridine? Temp Check Temperature & Time Start->Temp Yes Purity Verify Reagent Purity (anhydrous ZnCl₂) Start->Purity Yes Atmosphere Ensure Inert Atmosphere Start->Atmosphere Yes Optimize Optimize Conditions (TLC/LC-MS) Temp->Optimize Purify Purify Reagents Purity->Purify Inert Use N₂ or Ar Atmosphere->Inert Success Yield Improved Optimize->Success Purify->Success Inert->Success

Caption: Troubleshooting logic for low yield in benz(c)acridine synthesis.

References

optimizing reaction conditions for the synthesis of benz(c)acridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benz(c)acridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benz(c)acridine derivatives, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient catalyst- Consider using a highly active nanoporous acid catalyst such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H).[1] - An acid-decorated magnetic dendrimer (Fe3O4@SiO2@TAD-G2-SO3H) has also been shown to be highly effective.[2] - Zinc chloride (ZnCl2) is a classic Lewis acid catalyst for this type of reaction.[3][4]
Suboptimal reaction temperature- For solvent-free conditions using SBA-Pr-SO3H, a temperature of 140 °C has been shown to be effective.[1] - With Fe3O4@SiO2@TAD-G2-SO3H in an ethanol/water mixture, a lower temperature of 70 °C can be used.[2] - The Bernthsen acridine synthesis using zinc chloride may require temperatures between 200-270 °C.[3]
Inappropriate solvent- Solvent-free conditions have been reported to give excellent yields in short reaction times.[1] - A 1:1 mixture of ethanol/water can be an effective solvent system with certain catalysts.[2] - Other solvents to consider, though potentially less effective, include H2O, EtOH, and CH3CN.[1]
Formation of Undesirable Side Products Reaction conditions not optimized- One-pot, multi-component condensation reactions often minimize the formation of by-products.[1] - Ensure the appropriate catalyst and solvent combination is being used, as this can significantly impact reaction specificity.
Incorrect work-up procedure- After completion of the reaction (monitored by TLC), the product can often be isolated by simple filtration and recrystallization from a suitable solvent like ethanol.[2]
Difficulty in Catalyst Separation and Reuse Use of a homogeneous catalyst- Employ a heterogeneous catalyst like SBA-Pr-SO3H, which can be recovered by filtration and reused for several cycles without significant loss of activity.[1] - A magnetic nanocatalyst such as Fe3O4@SiO2@TAD-G2-SO3H allows for easy separation from the reaction mixture using an external magnet.[2]
Long Reaction Times Inefficient heating method- Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating.[4][5]
Low catalyst activity- Ensure the catalyst is active. For example, SBA-15-Pr-SO3H should be activated in a vacuum at 100 °C before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general one-pot method for synthesizing tetrahydrobenzo[c]acridin-8(9H)-one derivatives?

A1: A common and efficient method is the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone. This reaction can be effectively catalyzed by various catalysts under different conditions to achieve high yields.[1][2]

Q2: What are the advantages of using a heterogeneous catalyst like SBA-Pr-SO3H?

A2: Heterogeneous catalysts like SBA-Pr-SO3H offer several advantages, including excellent yields, simple procedure and work-up, short reaction times, and the ability to be recovered and reused, making the process more environmentally friendly and cost-effective.[1]

Q3: Can the synthesis be performed under solvent-free conditions?

A3: Yes, solvent-free conditions have been successfully employed for the synthesis of benz(c)acridine derivatives, often leading to excellent yields and shorter reaction times.[1] Heating a mixture of the reactants with a suitable catalyst is a common approach.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1]

Q5: What spectroscopic methods are typically used to characterize the synthesized benz(c)acridine derivatives?

A5: The structure of the products is typically confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry (MS). Elemental analysis is also often performed.[1]

Quantitative Data Summary

The following tables summarize the yields of benz(c)acridine derivatives under various optimized reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Benzo[c]acridin-8(9H)-one Derivative using SBA-Pr-SO3H Catalyst. [1]

EntrySolventTime (min)Yield (%)
1H2O6070
2EtOH4585
3EtOH/H2O (1:1)5080
4CH3CN4082
5Solvent-free598

Table 2: Comparison of Different Catalysts for the Synthesis of a Benzo[c]acridin-8(9H)-one Derivative under Solvent-Free Conditions at 140 °C. [1]

EntryCatalystTime (min)Yield (%)
1No Catalyst120Trace
2p-TSA3080
3H2SO44075
4HCl5060
5SBA-Pr-SO3H598

Table 3: Synthesis of Various Benzo[c]acridin-8(9H)-one Derivatives using Fe3O4@SiO2@TAD-G2-SO3H Catalyst in EtOH/H2O at 70 °C. [2]

EntryAldehydeTime (h)Yield (%)
14-ClC6H4CHO1.596
24-MeOC6H4CHO292
34-NO2C6H4CHO195
4C6H5CHO290

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using SBA-Pr-SO3H under Solvent-Free Conditions [1]

  • Activate the sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) catalyst (0.02 g) in a vacuum at 100 °C.

  • After cooling to room temperature, add 5,5-dimethylcyclohexane-1,3-dione (dimedone, 2 mmol), an aromatic aldehyde (2 mmol), and 1-naphthylamine (2 mmol) to the activated catalyst.

  • Heat the mixture at 140 °C under solvent-free conditions.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and recrystallize the solid product from ethanol to obtain the pure derivative.

Protocol 2: Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using Fe3O4@SiO2@TAD-G2-SO3H in EtOH/H2O [2]

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), 1-naphthylamine (1 mmol), and Fe3O4@SiO2@TAD-G2-SO3H catalyst (0.03 g).

  • Add 5 mL of a 1:1 mixture of ethanol/water to the flask.

  • Stir the mixture at a temperature of 70 °C.

  • Once the reaction is complete (as monitored by TLC), separate the catalyst from the reaction medium using an external magnet.

  • Evaporate the solvent.

  • Recrystallize the product using ethanol and dry it in an oven at 50 °C.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation aldehyde Aromatic Aldehyde mix Mix Reactants with Catalyst aldehyde->mix naphthylamine 1-Naphthylamine naphthylamine->mix dimedone Dimedone dimedone->mix heat Heat (e.g., 70-140°C) mix->heat monitor Monitor with TLC heat->monitor separation Catalyst Separation (Filtration or Magnet) monitor->separation recrystallization Recrystallization (e.g., from Ethanol) separation->recrystallization product Pure Benz(c)acridine Derivative recrystallization->product

Caption: General experimental workflow for the one-pot synthesis of benz(c)acridine derivatives.

reaction_mechanism reactants Aldehyde + Dimedone intermediate1 Knoevenagel Adduct reactants->intermediate1 H+ Catalyst intermediate2 Michael Acceptor (Olefin) intermediate1->intermediate2 -H2O intermediate3 Michael Adduct intermediate2->intermediate3 Michael Addition naphthylamine 1-Naphthylamine naphthylamine->intermediate3 cyclization Intramolecular Cyclization & Dehydration intermediate3->cyclization product Tetrahydrobenzo[c]acridin-8(9H)-one cyclization->product -H2O

Caption: Proposed reaction mechanism for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives.

References

overcoming limitations in the clinical application of acridine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help overcome common limitations in the clinical application of this important class of molecules.

Section 1: Managing Cytotoxicity and Off-Target Effects

High cytotoxicity is a primary hurdle restricting the clinical use of many potent acridine derivatives.[1] These FAQs address common questions related to managing toxicity.

Q1: My acridine compound shows high potency in vitro but is excessively toxic in animal models. What are the common reasons and solutions?

A1: High in vivo toxicity is a known challenge with acridine-based agents, often stemming from their primary mechanism of action: DNA intercalation and subsequent inhibition of crucial enzymes like topoisomerase.[2][3] This can lead to indiscriminate damage in both cancerous and healthy, rapidly dividing cells.

Troubleshooting Strategies:

  • Structural Modification: Altering substituents on the acridine core can dramatically change the toxicity profile. For instance, modifying the side chains at position 9 can influence DNA binding affinity and cellular uptake, potentially creating a better therapeutic window.[4]

  • Hybrid Molecule Synthesis: Creating hybrid molecules can improve targeting and reduce off-target effects. For example, platinum-acridine hybrids have been designed to have different DNA-damaging mechanisms than cisplatin, potentially overcoming resistance and altering the toxicity profile.[5][6][7]

  • Targeted Drug Delivery: Encapsulating the acridine compound in a delivery vehicle like a liposome or nanoparticle can shield healthy tissues from the drug, while preferentially accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect.

Q2: How can I quantitatively assess whether a new derivative has a better safety profile?

A2: A key metric is the Selectivity Index (SI) , which compares the cytotoxicity of a compound in cancer cells versus normal cells. A higher SI indicates greater selectivity for cancer cells.

Comparative Cytotoxicity Data of Acridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Triazine-Acridine Hybrid 33a P. falciparum (CQS)0.00697VERO>20.28>2896[8]
Triazine-Acridine Hybrid 33b P. falciparum (CQS)0.00421VERO>1.24>295[8]
Platinum-Acridine Hybrid 1 NCI-H460 (NSCLC)0.008---[7]
CisplatinNCI-H460 (NSCLC)1.2---[7]
Imidazoacridinone C-1311 A549 (NSCLC)0.08---[4]
Nitroacridine C-1748 MiaPaCa-2 (Pancreatic)0.015---[4]
Nitroacridine C-1748 AsPC-1 (Pancreatic)0.075---[4]

Note: IC50 is the half-maximal inhibitory concentration; CC50 is the half-maximal cytotoxic concentration. A direct comparison of SI is best made with data from the same study.

Section 2: Overcoming Poor Aqueous Solubility

Many planar, aromatic molecules like acridines suffer from poor solubility in aqueous solutions, complicating formulation and administration.

Q1: My acridine derivative is difficult to dissolve for in vitro and in vivo experiments. What are my options?

A1: Poor solubility is a common formulation challenge. Several chemical and formulation-based strategies can be employed.

Troubleshooting Strategies:

  • Pro-drug/Structural Modification: Introducing ionizable or polar functional groups can significantly improve water solubility. Methylation of the aromatic acridine nitrogen is one technique used to create more water-soluble salts.[9] Protonation of the acridine core can also alter bioavailability, though it can be pH-dependent.[10]

  • Formulation with Excipients: Using solubilizing agents such as cyclodextrins, co-solvents (e.g., DMSO, PEG), or surfactants can enhance the concentration of the compound in solution.

  • Nanoparticle Formulation: Encapsulating the hydrophobic compound within the core of a polymeric nanoparticle or liposome creates a water-dispersible system, effectively solubilizing the drug for intravenous administration.

Workflow for Addressing Solubility Issues

Below is a general workflow for tackling solubility problems with a novel acridine compound.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Evaluation A Poor Aqueous Solubility (<10 µg/mL) B Chemical Modification A->B Consider if synthesis is feasible C Formulation Approach A->C Often faster for initial screening D Synthesize Salt Form or Pro-drug B->D E Screen Excipients (Co-solvents, Surfactants) C->E F Develop Nanoparticle/Liposome Formulation C->F G Test Solubility & Stability D->G E->G F->G H Preclinical Evaluation G->H If successful

Caption: A decision workflow for improving acridine compound solubility.

Section 3: Addressing Drug Resistance

Cancer cells can develop resistance to acridine compounds through various mechanisms, limiting their long-term efficacy.

Q1: My target cancer cells have developed resistance to my lead acridine compound. What are the likely mechanisms?

A1: Resistance to acridine-based drugs often involves one or more of the following:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.

  • Altered Drug Metabolism: Increased metabolism of the drug into inactive forms, for example through glucuronidation in the liver.[4]

  • Target Enzyme Modification: Mutations in or altered expression of topoisomerase II, the primary target for many anticancer acridines like amsacrine, can prevent the drug from binding effectively.[2]

Q2: How can I design an experiment to overcome resistance?

A2: A common strategy is combination therapy . Using the acridine compound alongside an inhibitor of the resistance mechanism can restore sensitivity. For example, co-administering a P-gp inhibitor can block drug efflux. Another approach is to design hybrid molecules that have multiple mechanisms of action, making it harder for cells to develop resistance.[8]

Signaling Pathway: Acridine Action and Resistance

This diagram illustrates the mechanism of action for a typical topoisomerase-inhibiting acridine and a common resistance pathway.

G cluster_0 Cancer Cell cluster_1 Resistance Mechanism AC Acridine Compound Uptake Cellular Uptake AC->Uptake DNA_Topo DNA + Topoisomerase II (Cleavable Complex) Uptake->DNA_Topo Intercalates & Stabilizes Efflux ABC Transporter (e.g., P-gp) Uptake->Efflux Targeted by Efflux Pump Apoptosis Apoptosis DNA_Topo->Apoptosis Inhibits DNA Re-ligation AC_out Acridine (Pumped Out) Efflux->AC_out

Caption: Mechanism of acridine action and efflux pump-mediated resistance.

Section 4: Experimental Protocols

This section provides an example of a key experimental methodology.

Protocol: Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization)

This protocol is a generalized method to determine if an acridine compound inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Acridine compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT.

  • Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

  • Proteinase K (2 mg/mL)

  • Agarose gel (1%), TBE buffer, Ethidium Bromide or SYBR Safe stain.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer (to a final volume of 20 µL)

    • 200-300 ng supercoiled plasmid DNA

    • 1-5 units of Topoisomerase II enzyme

    • Acridine compound (at various concentrations; include a DMSO-only vehicle control).

  • Incubation: Incubate the reaction at 37°C for 30 minutes. This allows the enzyme to bind to DNA and introduce double-strand breaks.

  • Complex Trapping: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (2 mg/mL). The SDS denatures the topoisomerase, leaving it covalently trapped on the DNA if the compound has stabilized the cleavage complex. The Proteinase K digests the enzyme.

  • Enzyme Digestion: Incubate at 50°C for 30-60 minutes to allow for complete digestion of the protein.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel in TBE buffer until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light.

Interpreting Results:

  • No Compound (Control): Should show mainly supercoiled DNA (fastest migrating band) and some relaxed circular DNA.

  • Active Compound: Will show a dose-dependent increase in the amount of linear DNA (intermediate migration). This linear band represents the plasmid that was cut by topoisomerase II, which was then trapped by the acridine compound, preventing re-ligation. A decrease in the supercoiled band will also be observed.

References

Technical Support Center: 10-Hydroxymethyl-7-methylbenz(c)acridine Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 10-Hydroxymethyl-7-methylbenz(c)acridine in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a fluorescent probe. While specific data for this exact molecule is not extensively published, acridine derivatives typically exhibit excitation in the ultraviolet to blue range and emission in the blue to green range. For instance, the parent compound, acridine, has an excitation maximum (λex) at approximately 360 nm and an emission maximum (λem) at around 417 nm when dissolved in ethanol.[1] It is crucial to experimentally determine the optimal excitation and emission wavelengths for this specific derivative in your experimental buffer.

Q2: What are the primary applications of this compound in fluorescence imaging?

A2: Benz(c)acridine derivatives are known for their ability to intercalate into DNA, making them useful as fluorescent stains for nucleic acids in cell imaging.[2][3] The hydroxymethyl and methyl groups may influence the molecule's solubility, cell permeability, and specific binding characteristics, potentially enabling applications in visualizing cellular structures or as a probe in drug development studies.

Q3: How should I prepare a stock solution of this compound?

A3: Due to the aromatic nature of the benz(c)acridine core, this compound is likely to have low solubility in aqueous solutions. A common practice is to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). This stock can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological sample.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal
Possible Cause Troubleshooting Step Rationale
Incorrect Excitation/Emission Wavelengths Perform a lambda scan (excitation and emission spectra) using a spectrofluorometer to determine the optimal wavelengths for your experimental conditions (e.g., buffer, pH).The spectral properties of a fluorophore can be sensitive to its local environment.
Low Probe Concentration Increase the concentration of the probe in a stepwise manner.An insufficient number of fluorophore molecules will result in a weak signal.
Photobleaching - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium.Acridine dyes can be susceptible to photobleaching, where the fluorophore is photochemically destroyed by the excitation light.
Poor Probe Uptake by Cells - Increase incubation time.- Use a permeabilization agent (e.g., Triton X-100, saponin) if imaging intracellular targets. Exercise caution as this can affect cell viability.The cell membrane may be impermeable to the probe.
Quenching of Fluorescence - Ensure your buffer does not contain quenching agents (e.g., high concentrations of iodide, certain metal ions).- Check for potential quenching by other molecules in your sample.The fluorescence of a probe can be diminished by other molecules in close proximity.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step Rationale
Excess Unbound Probe - Wash the sample thoroughly with fresh buffer after incubation with the probe.Residual, unbound probe in the solution will contribute to background fluorescence.
Autofluorescence from Sample - Image an unstained control sample to assess the level of autofluorescence.- Use spectral unmixing techniques if your microscope is equipped for it.Biological samples, particularly cells and tissues, can have endogenous fluorescence.
Non-specific Binding - Decrease the probe concentration.- Include a blocking agent (e.g., bovine serum albumin) in your incubation buffer.The probe may be binding to cellular components other than the target of interest.
Contaminated Optics or Slides - Clean all optical components (objective, filters, etc.).- Use high-quality, clean glass slides and coverslips.Dust, immersion oil, or other contaminants can fluoresce.
Problem 3: Phototoxicity or Cell Death
Possible Cause Troubleshooting Step Rationale
High Probe Concentration - Perform a dose-response curve to determine the optimal, non-toxic concentration.High concentrations of the probe may be toxic to cells.
Excessive Light Exposure - Minimize the duration and intensity of light exposure.- Use a more sensitive detector to allow for lower excitation power.Prolonged exposure to high-intensity light can induce cellular damage.
Probe-Induced Phototoxicity - Reduce the probe concentration and light exposure.- Consider using a different fluorescent probe if phototoxicity persists.The excited fluorophore can generate reactive oxygen species that are harmful to cells.

Quantitative Data

Table 1: Illustrative Photophysical Properties of this compound

PropertyValueConditions
Excitation Maximum (λex)~365 nmPBS, pH 7.4
Emission Maximum (λem)~450 nmPBS, pH 7.4
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φ)~0.3PBS, pH 7.4
Fluorescence Lifetime (τ)~5 nsPBS, pH 7.4

Note: These are representative values based on similar acridine derivatives and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The final concentration should be optimized (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing solution.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove unbound probe.

  • Imaging: Add fresh buffer to the cells and proceed with fluorescence microscopy using appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_probe Prepare Probe Solution incubate Incubate Cells with Probe prep_probe->incubate seed_cells Seed Cells on Imaging Dish seed_cells->incubate wash Wash to Remove Unbound Probe incubate->wash acquire_image Fluorescence Microscopy wash->acquire_image analyze Image Analysis acquire_image->analyze

Caption: A generalized workflow for cellular imaging experiments.

troubleshooting_logic cluster_signal Signal Issues cluster_phototox Cell Health cluster_solutions Potential Solutions start Problem Encountered weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg phototox Phototoxicity start->phototox sol_wavelength Optimize Wavelengths weak_signal->sol_wavelength sol_conc Adjust Concentration weak_signal->sol_conc sol_light Reduce Light Exposure weak_signal->sol_light high_bg->sol_conc sol_wash Improve Washing high_bg->sol_wash phototox->sol_conc phototox->sol_light

Caption: A troubleshooting decision tree for common imaging issues.

References

stability testing of 10-Hydroxymethyl-7-methylbenz(c)acridine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxymethyl-7-methylbenz(c)acridine. The information is designed to address common challenges encountered during experimental stability testing.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows rapid degradation in aqueous solution. What could be the cause?

A1: Acridine derivatives can be susceptible to hydrolysis, especially at non-neutral pH. The hydroxymethyl group may also undergo oxidation. Consider the following:

  • pH of the medium: Hydrolysis can be catalyzed by acidic or basic conditions. Determine the pH of your solution and consider buffering it to a neutral pH if the experimental design allows.

  • Dissolved oxygen: The presence of dissolved oxygen can promote oxidative degradation. Degassing your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution can mitigate this.

  • Light exposure: Photodegradation is a common issue for polycyclic aromatic compounds. Protect your samples from light by using amber vials or covering them with aluminum foil.

Q2: I am observing multiple degradation peaks in my HPLC analysis after a forced degradation study. How can I identify them?

A2: The appearance of multiple peaks suggests several degradation pathways may be occurring. To identify these degradants, you can employ the following strategies:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for structural elucidation of unknown compounds. The fragmentation pattern can provide valuable information about the structure of the degradation products.

  • Forced Degradation Specificity: Analyze the degradation profile under specific stress conditions (acid, base, oxidation, heat, light) separately. This will help in associating specific degradation products with particular stress factors. For example, a peak that appears only under oxidative stress is likely an oxidation product.

  • Comparative Analysis: If available, compare the retention times and mass spectra with known impurities or related acridine compounds.

Q3: My mass balance in the stability study is low. What are the potential reasons?

A3: A low mass balance, where the sum of the parent compound and all degradation products is less than the initial amount, can be due to several factors:

  • Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb at the analytical wavelength used for detection. Using a diode array detector (DAD) or a universal detector like a mass spectrometer can help identify such compounds.

  • Precipitation of degradants: Degradation products may be less soluble than the parent compound and precipitate out of the solution. Visually inspect your samples for any precipitates.

  • Formation of volatile degradants: Degradation could lead to the formation of volatile compounds that are lost during sample handling or analysis.

  • Adsorption to container surfaces: The compound or its degradants might adsorb to the surface of the container, especially if using plastic vials. Using silanized glass vials can minimize this issue.

Q4: How can I prevent the photodegradation of this compound during my experiments?

A4: To minimize photodegradation, the following precautions are recommended:

  • Work in a dark or low-light environment: Conduct all sample preparation and handling under subdued light.

  • Use light-protective containers: Store and handle solutions in amber glass vials or tubes wrapped in aluminum foil.

  • Control light exposure during analysis: If using an autosampler, ensure it has a cover to protect the samples from ambient light.

  • Include a photostability control: Expose a control sample to a known light source (as per ICH Q1B guidelines) to assess the extent of photodegradation under controlled conditions.

Troubleshooting Guides

Issue: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase pH The compound has a basic nitrogen in the acridine ring. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the compound to ensure consistent ionization.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Interaction with Silanols Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Issue: Inconsistent Results in Thermal Stability Studies
Possible Cause Troubleshooting Steps
Inaccurate Temperature Control Calibrate the oven or heating block used for the study.
Evaporation of Solvent Ensure vials are tightly sealed. For longer studies, consider using crimp-top vials with septa.
Sublimation of the Compound If the compound is volatile at the tested temperature, consider conducting the study in a sealed container.
Inconsistent Heating Ensure uniform heating of all samples by placing them in a consistent location within the heating apparatus.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the drug substance.[2]

1. Hydrolytic Degradation

  • Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous media.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent at approximately 100 µg/mL.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Incubate the solution at room temperature and withdraw samples at various time points.

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Prepare a solution of the compound at approximately 100 µg/mL.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples from both the exposed and control solutions at appropriate time points and analyze by HPLC.

4. Thermal Degradation (Solid State)

  • Objective: To assess the stability of the compound in its solid form at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in a calibrated oven at a high temperature (e.g., 80 °C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound).

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl (60 °C, 24h)15.228.5 min
0.1 M NaOH (60 °C, 24h)8.719.2 min
3% H₂O₂ (RT, 24h)18.537.8 min
Heat (80 °C, 48h)5.1110.1 min
Light (ICH Q1B)25.846.5 min

Table 2: Purity and Assay Data from a 3-Month Accelerated Stability Study (40 °C / 75% RH)

Time Point Assay (%) Total Impurities (%) Mass Balance (%)
Initial99.80.2100.0
1 Month98.51.499.9
2 Months97.22.799.9
3 Months96.13.899.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of This compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (H₂O₂) prep->oxidation photolysis Photolysis (Light Exposure) prep->photolysis thermal Thermal Stress (Heat) prep->thermal hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc ms LC-MS/MS for Degradant Identification hplc->ms data Quantify Degradation and Assess Mass Balance hplc->data pathway Propose Degradation Pathways ms->pathway data->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound aldehyde 10-Formyl-7-methylbenz(c)acridine parent->aldehyde [O] dimer Photodimer parent->dimer photo_oxide Photo-oxidation Product parent->photo_oxide hν, O₂ acid 7-Methylbenz(c)acridine-10-carboxylic acid aldehyde->acid [O]

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: One-Pot Synthesis of Benzo[c]acridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of one-pot synthesis of benzo[c]acridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the one-pot synthesis of benzo[c]acridine derivatives?

A1: The most common one-pot synthesis involves a three-component condensation reaction using an aromatic aldehyde, 1-naphthylamine, and a β-dicarbonyl compound, typically dimedone or 1,3-indanedione.[1][2] Other approaches may involve the reaction of N-arylidenenaphthalen-1-amine with 5,5-dimethyl-1,3-cyclohexadione or the reaction of 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes and aromatic amines.[3][4]

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

A2: Low yields in the one-pot synthesis of benzo[c]acridines can often be attributed to several key factors:

  • Catalyst Choice and Activity: The type and efficiency of the catalyst are paramount. Acid catalysts are commonly employed to facilitate the condensation reactions.[1][2]

  • Reaction Solvent: The choice of solvent, or the use of solvent-free conditions, significantly impacts reaction rates and yields.[1]

  • Reaction Temperature: The temperature needs to be optimized to ensure the reaction proceeds at a reasonable rate without promoting side reactions.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of by-products, respectively.

Q3: What type of catalysts are most effective for this synthesis?

A3: A variety of catalysts have been successfully employed. Heterogeneous solid acid catalysts are particularly advantageous due to their reusability and ease of separation. Examples of effective catalysts include:

  • Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H): This nanoporous acid catalyst has demonstrated high activity under solvent-free conditions.[1]

  • Acid-decorated magnetic dendrimer (Fe3O4@SiO2@TAD-G2-SO3H): This catalyst offers the benefit of easy magnetic separation and has shown high yields in an ethanol/water solvent system.[2]

  • Triethylbenzylammonium chloride (TEBAC): This phase-transfer catalyst has been used effectively in an aqueous medium.[3]

  • p-Toluenesulfonic acid (p-TSA): An environmentally benign catalyst used for the synthesis of novel benzo[c]acridine-5,6-diones.[4]

Q4: Should I use a solvent or perform the reaction under solvent-free conditions?

A4: The choice between using a solvent and a solvent-free approach depends on the specific catalyst and reactants. Solvent-free conditions, often performed at elevated temperatures (e.g., 140°C), have been shown to provide excellent yields in short reaction times, particularly with catalysts like SBA-Pr-SO3H.[1] On the other hand, using a solvent mixture like ethanol/water (1:1) at a lower temperature (e.g., 70°C) with a catalyst like Fe3O4@SiO2@TAD-G2-SO3H has also proven to be highly effective.[2] Aqueous media with a phase-transfer catalyst is another green alternative.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or insufficient catalyst.- Ensure the catalyst is active and used in the recommended amount. For solid catalysts, ensure proper preparation and activation. - Consider screening different catalysts (see FAQ 3).
Sub-optimal reaction temperature.- Optimize the reaction temperature. For solvent-free reactions, temperatures around 140°C have been reported to be effective.[1] For solvent-based systems, temperatures may be lower (e.g., 70°C).[2]
Inappropriate solvent or reaction conditions.- If using a solvent, ensure it is appropriate for the chosen catalyst and reactants. - Consider switching to solvent-free conditions, which have been shown to enhance yields in some cases.[1]
Formation of Multiple By-products Incorrect reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Reaction temperature is too high.- Gradually decrease the reaction temperature to minimize the formation of side products.
Unsuitable catalyst.- Some catalysts may promote side reactions. Experiment with a different catalyst that offers higher selectivity.
Difficulty in Product Isolation and Purification Catalyst is difficult to separate from the reaction mixture.- Employ a heterogeneous catalyst that can be easily filtered off. - Consider using a magnetic catalyst (e.g., Fe3O4@SiO2@TAD-G2-SO3H) for simple separation with an external magnet.[2]
Product is soluble in the reaction medium.- After catalyst removal, if the product is solid, it can be collected by filtration. If soluble, extraction with a suitable organic solvent followed by evaporation may be necessary.

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of a Benzo[c]acridine Derivative *

CatalystSolventTemperature (°C)Time (min)Yield (%)
SBA-Pr-SO3HSolvent-free140598
p-TSASolvent-free1402590
H3PO4/SiO2Solvent-free1404570
HClO4/SiO2Solvent-free1404080
No CatalystSolvent-free140120Trace

*Data derived from a study on the reaction of 4-chlorobenzaldehyde, dimedone, and 1-naphthylamine.[1]

Table 2: Influence of Solvent on the Synthesis of a Benzo[c]acridine Derivative using SBA-Pr-SO3H *

SolventTemperature (°C)Time (min)Yield (%)
H2O1006060
EtOH806080
EtOH/H2O (1:1)906075
CH3CN806070
Solvent-free140598

*Data derived from a study on the reaction of 4-chlorobenzaldehyde, dimedone, and 1-naphthylamine.[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using SBA-Pr-SO3H (Solvent-Free)

  • Reactants: Aromatic aldehyde (1 mmol), dimedone (1 mmol), and 1-naphthylamine (1 mmol).

  • Catalyst: SBA-Pr-SO3H (amount to be optimized, typically a small catalytic quantity).

  • Procedure:

    • Combine the aromatic aldehyde, dimedone, and 1-naphthylamine in a reaction vessel.

    • Add the SBA-Pr-SO3H catalyst to the mixture.

    • Heat the mixture at 140°C under solvent-free conditions for the optimized reaction time (e.g., 5 minutes).[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the solidified mixture and filter to separate the catalyst.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure benzo[c]acridine derivative.

Protocol 2: Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using Fe3O4@SiO2@TAD-G2-SO3H

  • Reactants: Aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.14 g), and 1-naphthylamine (1 mmol, 0.143 g).[2]

  • Catalyst: Fe3O4@SiO2@TAD-G2-SO3H (0.03 g).[2]

  • Solvent: Ethanol/water (1:1), 5 ml.[2]

  • Procedure:

    • In a 25 mL round-bottom flask, combine the aromatic aldehyde, dimedone, and 1-naphthylamine in the ethanol/water solvent mixture.[2]

    • Add the Fe3O4@SiO2@TAD-G2-SO3H catalyst.[2]

    • Stir the mixture at 70°C.[2]

    • Monitor the reaction progress by TLC using a solvent mixture of n-hexane and ethyl acetate (2:1).[2]

    • Once the reaction is complete, use a magnet to separate the catalyst from the reaction medium.[2]

    • The product can then be isolated from the solution, for example, by evaporation of the solvent and subsequent purification.

Visualizations

Workflow_Benzo_c_acridine_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_catalyst Catalyst cluster_workup Workup & Purification A Aromatic Aldehyde Mix Mixing & Heating A->Mix B 1-Naphthylamine B->Mix C Dimedone / 1,3-Indanedione C->Mix Separate Catalyst Separation (Filtration / Magnetic) Mix->Separate Catalyst Acid Catalyst (e.g., SBA-Pr-SO3H) Catalyst->Mix Purify Recrystallization Separate->Purify Product Benzo[c]acridine Derivative Purify->Product

Caption: General workflow for the one-pot synthesis of benzo[c]acridine derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the catalyst active and amount correct? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Check catalyst preparation, activation, and loading. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the solvent system appropriate? A2_Yes->Q3 Sol2 Optimize temperature. (e.g., 140°C solvent-free, 70°C in EtOH/H2O) A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the reaction time optimized? A3_Yes->Q4 Sol3 Screen different solvents or switch to solvent-free conditions. A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No Sol4 Monitor reaction by TLC to find optimal time. A4_No->Sol4 Sol4->End

Caption: Troubleshooting flowchart for low yield in benzo[c]acridine synthesis.

Reaction_Mechanism_Overview cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization cluster_step3 Step 3: Dehydration & Aromatization R1 Aldehyde + Dimedone I1 Intermediate I (via Dehydration) R1->I1 H+ I1_add Intermediate I I2 Intermediate II I1_add->I2 Nucleophilic Attack Naph 1-Naphthylamine Naph->I2 I2_cyc Intermediate II Product Benzo[c]acridine Derivative I2_cyc->Product -H2O

Caption: Proposed mechanism for the acid-catalyzed synthesis of benzo[c]acridines.

References

Validation & Comparative

A Comparative Analysis of 10-Hydroxymethyl-7-methylbenz(c)acridine and Other Benz(c)acridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer drug development, benz(c)acridine derivatives have emerged as a significant class of compounds due to their potent biological activities. These activities primarily stem from their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation. This guide provides a comparative overview of 10-Hydroxymethyl-7-methylbenz(c)acridine and other notable benz(c)acridine derivatives, supported by available experimental data, to assist researchers and drug development professionals in their endeavors.

Overview of Benz(c)acridine Derivatives' Anticancer Potential

Benz(c)acridines are polycyclic aromatic hydrocarbons containing a nitrogen atom, a structure that facilitates their interaction with biological macromolecules. Their planar aromatic system allows them to insert between the base pairs of DNA, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, various derivatives have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.

The substitution pattern on the benz(c)acridine core significantly influences the compound's biological activity, including its cytotoxicity, mutagenicity, and specificity for certain cancer cell types. Methyl and hydroxymethyl substitutions, as seen in this compound, are of particular interest for their potential to enhance anti-tumor efficacy and modulate metabolic activation.

Comparative Cytotoxicity of Benz(c)acridine Derivatives

While direct comparative studies for this compound are limited in publicly available literature, we can infer its potential performance by examining the structure-activity relationships of related benz(c)acridine and acridine derivatives. The following table summarizes the cytotoxic activities of various benz(c)acridine and acridine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benz[c]acridine-dione derivative (4g) PC3 (Prostate)5.23[1][2]
MCF-7 (Breast)8.15[1][2]
A2780 (Ovarian)9.32[1][2]
HeLa (Cervical)12.61[1][2]
HepG2 (Liver)15.88[1][2]
DU145 (Prostate)18.24[1][2]
A549 (Lung)21.76[1][2]
LNCaP (Prostate)24.32[1][2]
Benz[c]acridine-dione derivative (4c) Various5.23–24.32[1][2]
Acridine derivative (VIIc) HCT-116 (Colon)4.75[3]
Acridine derivative (VIIa) HepG2 (Liver)3.75[3]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.

The data indicates that substitutions on the benz(c)acridine core can lead to potent cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range against a variety of cancer cell lines. For instance, the benzo[c]acridine-dione derivative 4g shows significant activity against prostate cancer cells (PC3).[1][2]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many benz(c)acridine derivatives is their role as DNA intercalators. The planar structure of the acridine ring system is crucial for this activity.

DNA_Intercalation cluster_DNA DNA Double Helix BasePair1 Base Pair BasePair2 Base Pair BasePair3 Base Pair DNA_Distortion DNA Structure Distortion BasePair2->DNA_Distortion Benz_c_acridine Benz(c)acridine Derivative Intercalation Intercalation Benz_c_acridine->Intercalation Intercalation->BasePair2 Process_Inhibition Inhibition of Replication & Transcription DNA_Distortion->Process_Inhibition

Caption: DNA intercalation by benz(c)acridine derivatives.

This intercalation disrupts the normal function of DNA and can lead to the inhibition of enzymes like topoisomerases. Several acridine derivatives are known to be potent inhibitors of both topoisomerase I and II.[4][5]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benz(c)acridine derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with benz(c)acridine derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow of the MTT assay for cytotoxicity testing.

Structure-Activity Relationship (SAR)

The biological activity of benz(c)acridine derivatives is highly dependent on their chemical structure. Studies have shown that:

  • Bay-Region Diol-Epoxides: The formation of bay-region diol-epoxides is a critical step in the metabolic activation of benz(c)acridines to their ultimate carcinogenic forms.[6]

  • Methyl Group Position: The position of methyl groups can significantly influence carcinogenic activity. For example, 7-methyl-benz[c]acridine derivatives with methyl groups at specific positions exhibit potent carcinogenic activity.[7]

  • Substituents on the Acridine Core: The addition of different functional groups can modulate the DNA binding affinity, topoisomerase inhibition, and ability to reverse multidrug resistance.[8]

Conclusion

While specific experimental data on this compound is not extensively available, the broader family of benz(c)acridine derivatives demonstrates significant potential as anticancer agents. Their mechanism of action, primarily through DNA intercalation and topoisomerase inhibition, makes them a compelling area for further research. The structure-activity relationships highlighted in various studies provide a rational basis for the design of novel, more potent, and selective benz(c)acridine derivatives. Future studies should focus on direct comparative analyses of promising compounds like this compound to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 10-Hydroxymethyl-7-methylbenz(c)acridine and 7-methylbenz[c]acridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 10-Hydroxymethyl-7-methylbenz(c)acridine and its parent compound, 7-methylbenz[c]acridine. Due to a significant disparity in available research, this document summarizes the existing experimental data for 7-methylbenz[c]acridine and presents a hypothesis-driven framework for the future evaluation of its 10-hydroxymethyl derivative. The content is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of benz[c]acridine derivatives.

Introduction

7-methylbenz[c]acridine (7-MBAC) is a weakly carcinogenic polycyclic aza-aromatic hydrocarbon that has been the subject of studies investigating its metabolism and mutagenicity. Its biological activity is intrinsically linked to its metabolic activation to reactive intermediates that can interact with cellular macromolecules. In contrast, experimental data on the biological properties of this compound is currently unavailable in the public domain. The introduction of a hydroxymethyl group at the 10-position represents a significant structural modification that is likely to influence the compound's physicochemical properties, metabolic fate, and toxicological profile. This guide aims to bridge the current knowledge gap by providing a comprehensive summary of what is known about 7-MBAC and proposing a clear experimental path for the comparative analysis of these two compounds.

Physicochemical Properties

A comparison of the computed physicochemical properties of this compound and 7-methylbenz[c]acridine is presented in Table 1. The presence of the hydroxymethyl group in the former is predicted to increase its polarity, as indicated by a lower XLogP3 value, which may influence its solubility and pharmacokinetic properties.

Table 1: Comparative Physicochemical Properties

PropertyThis compound7-methylbenz[c]acridine
Molecular Formula C19H15NOC18H13N
Molecular Weight 273.3 g/mol 243.3 g/mol
XLogP3 4.15.1
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 21
Rotatable Bond Count 10
CAS Number 160543-08-8[1][2]3340-94-1[3]

Data sourced from PubChem and ChemicalBook.[1][2][4][5]

Biological Activity and Metabolism of 7-methylbenz[c]acridine

7-methylbenz[c]acridine is a known mutagen and carcinogen, with its biological activity being dependent on metabolic activation.[6][7][8]

Metabolism

The metabolism of 7-MBAC has been investigated in rat liver and lung microsomes.[9][10][11][12] The primary metabolic pathways include:

  • Hydroxylation of the methyl group: to form 7-hydroxymethylbenz[c]acridine (a major metabolite).[9][11][12]

  • Epoxidation and subsequent hydrolysis: leading to the formation of various dihydrodiols. The trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) is considered a proximate carcinogen.[7][8] This dihydrodiol can be further metabolized to a highly reactive bay-region diol epoxide, which is believed to be the ultimate carcinogenic metabolite capable of forming DNA adducts.[7][8]

  • K-region oxidation: forming the 7-methylbenz[c]acridine-5,6-oxide.[11][12][13]

The metabolic activation pathway of 7-methylbenz[c]acridine is illustrated in the following diagram:

Metabolic_Activation_of_7-methylbenz_c_acridine 7-methylbenz[c]acridine 7-methylbenz[c]acridine Metabolite_1 7-hydroxymethylbenz[c]acridine 7-methylbenz[c]acridine->Metabolite_1 CYP450 Metabolite_2 trans-3,4-dihydro-3,4-dihydroxy- 7-methylbenz[c]acridine (Proximate Carcinogen) 7-methylbenz[c]acridine->Metabolite_2 CYP450, Epoxide Hydrolase Metabolite_3 Bay-region diol epoxide (Ultimate Carcinogen) Metabolite_2->Metabolite_3 CYP450 DNA_Adducts DNA Adducts Metabolite_3->DNA_Adducts

Metabolic activation of 7-methylbenz[c]acridine.
Mutagenicity and Carcinogenicity

Studies have shown that the trans-3,4-dihydrodiol of 7-MBAC is a potent mutagen.[7][8] The ultimate carcinogenic metabolite, the bay-region diol epoxide, can covalently bind to DNA, leading to mutations and potentially initiating cancer.[7][8]

Hypothetical Biological Profile of this compound

In the absence of experimental data, we can hypothesize the potential biological profile of this compound based on its structure:

  • Metabolism: The presence of a hydroxymethyl group may provide an additional site for phase II conjugation reactions (e.g., glucuronidation or sulfation), potentially leading to more rapid detoxification and excretion compared to 7-MBAC. This could result in a lower carcinogenic potential.

  • Toxicity: The increased polarity due to the hydroxymethyl group might alter its cellular uptake and distribution, which could either increase or decrease its cytotoxicity compared to 7-MBAC.

  • DNA Binding: The ability of the compound to intercalate into DNA and its potential for metabolic activation to DNA-reactive species would need to be experimentally determined. The position of the hydroxymethyl group may influence the planarity of the molecule and its interaction with DNA.

Proposed Experimental Workflow for Comparative Analysis

To address the current data gap, a direct comparative study of this compound and 7-methylbenz[c]acridine is necessary. The following experimental workflow is proposed:

Comparative_Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Compound_1 This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound_1->Cytotoxicity DNA_Binding DNA Binding Studies (e.g., UV-Vis Titration, Fluorescence Quenching) Compound_1->DNA_Binding Metabolism Metabolic Stability Assays (Liver Microsomes) Compound_1->Metabolism Compound_2 7-methylbenz[c]acridine Compound_2->Cytotoxicity Compound_2->DNA_Binding Compound_2->Metabolism IC50 IC50 Determination Cytotoxicity->IC50 Binding_Constant DNA Binding Constant (Kb) Calculation DNA_Binding->Binding_Constant Metabolite_ID Metabolite Identification Metabolism->Metabolite_ID Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis Binding_Constant->Comparative_Analysis Metabolite_ID->Comparative_Analysis

Proposed workflow for comparative analysis.

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate future comparative studies.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of the two compounds in a selected cancer cell line (e.g., HepG2, A549).

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and 7-methylbenz[c]acridine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Binding Studies (UV-Visible Absorption Titration)

This protocol describes a method to investigate the interaction of the compounds with calf thymus DNA (ct-DNA).

1. Materials:

  • Calf thymus DNA (ct-DNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound and 7-methylbenz[c]acridine (stock solutions in DMSO)

  • UV-Visible spectrophotometer

2. Procedure:

  • Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration and purity of the DNA should be determined by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8-1.9).

  • Prepare a solution of the test compound at a fixed concentration in Tris-HCl buffer.

  • Record the UV-Vis spectrum of the compound solution in the range of 200-500 nm.

  • Titrate the compound solution with increasing concentrations of the ct-DNA stock solution.

  • After each addition of ct-DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

  • Analyze the changes in the absorption spectra (hypochromism and/or bathochromic shift) upon addition of DNA.

  • Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Conclusion

While 7-methylbenz[c]acridine has been characterized as a weak carcinogen with a defined metabolic activation pathway, a significant knowledge gap exists for its 10-hydroxymethyl derivative. The structural difference suggests potential variations in their physicochemical properties, metabolism, and biological activities. This guide provides a foundation of the known information for 7-methylbenz[c]acridine and a structured approach for the future comparative evaluation of these two compounds. The proposed experimental workflows and protocols offer a starting point for researchers to elucidate the structure-activity relationship of this class of compounds, which is crucial for drug development and risk assessment.

References

Validating the Anticancer Activity of 10-Hydroxymethyl-7-methylbenz(c)acridine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide addresses the current landscape of research into the anticancer potential of 10-Hydroxymethyl-7-methylbenz(c)acridine. A comprehensive review of publicly available scientific literature reveals a significant gap in in vivo data for this specific compound. To date, no studies validating its anticancer activity in animal models have been published.

This guide, therefore, serves as a comparative analysis of structurally related benz(c)acridine and broader acridine derivatives that have been evaluated for their anticancer properties. The data presented herein is intended to provide a foundational understanding of the potential mechanisms and efficacy of this class of compounds, offering a valuable resource for directing future in vivo investigations into this compound.

Comparative Anticancer Activity of Acridine Derivatives

While in vivo data for this compound is absent, numerous other acridine derivatives have been investigated for their anticancer effects. These studies provide insights into the potential efficacy and mechanisms of action for this class of compounds. The following table summarizes the in vivo anticancer activity of select acridine derivatives in animal models.

Compound/DerivativeAnimal ModelCancer TypeKey Findings
Pyrazoloacridine (PZA) Preclinical modelsBroad spectrum of solid tumorsExhibits solid tumor selectivity, activity against hypoxic cells, and cytotoxicity in noncycling cells.[1]
Platinum-Acridine Hybrid (PA) Mouse xenograftLung Adenocarcinoma (A549 cells)Both unencapsulated and liposomal formulations showed promising inhibition of tumor growth.[2][3]
N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) Ehrlich ascites carcinoma model in miceEhrlich Ascites CarcinomaSignificantly reduced tumor cell viability and peritumoral microvessel density, suggesting antiangiogenic action.[4]
Acriflavine Mouse modelsMelanoma (B16-F10), Breast Cancer (4T1)Increased the antitumor activity of sunitinib and improved the effectiveness of cancer immunotherapy.[5]
9-phenylacridine (ACPH) In vivo modelNot specifiedDemonstrated anticancer action.[6]

Potential Mechanisms of Action: A Look at Related Compounds

The primary mechanism of action for many acridine-based anticancer agents is their ability to intercalate into DNA, disrupting DNA replication and transcription.[6] Additionally, some derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis.[1][6] For instance, Pyrazoloacridine is suggested to be a dual inhibitor of DNA topoisomerase I and II.[1] The anticancer effects of some acridines are also attributed to the induction of apoptosis through various signaling pathways.[6][7]

Given the structural similarities, it is plausible that this compound could exert its potential anticancer effects through one or more of these mechanisms. However, without direct experimental evidence, this remains speculative.

Experimental Protocols for In Vivo Anticancer Studies

The following provides a generalized experimental protocol for evaluating the anticancer activity of a novel acridine derivative, such as this compound, in a mouse xenograft model. This protocol is based on methodologies reported for similar compounds.[2][3][4]

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.
  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Drug Formulation and Administration:

  • The test compound (this compound) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
  • The compound is administered to the mice via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
  • A control group receives the vehicle only. A positive control group may receive a standard-of-care chemotherapeutic agent.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • Tumor tissue may be used for further analysis, such as histology, immunohistochemistry, and molecular analysis of signaling pathways.

5. Toxicity Evaluation:

  • In addition to body weight, signs of distress or adverse effects are monitored throughout the study.
  • Blood samples may be collected for hematological and biochemical analysis.
  • Major organs can be collected for histopathological examination.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for an anticancer acridine derivative and a typical experimental workflow for its in vivo validation.

G Hypothetical Signaling Pathway for Anticancer Acridines Acridine_Derivative Acridine Derivative DNA_Intercalation DNA Intercalation Acridine_Derivative->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase I/II Inhibition Acridine_Derivative->Topoisomerase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest

Caption: A potential signaling cascade initiated by an acridine derivative.

G Experimental Workflow for In Vivo Anticancer Validation cluster_preclinical Preclinical Evaluation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Endpoint Cell_Culture Cancer Cell Culture Xenograft_Model Tumor Xenograft Implantation (Immunocompromised Mice) Cell_Culture->Xenograft_Model Drug_Administration Drug Administration (Test Compound vs. Controls) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Drug_Administration->Body_Weight Endpoint Study Endpoint & Euthanasia Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Analysis Tumor Excision & Analysis (Weight, Histology, Molecular) Endpoint->Tumor_Analysis Toxicity_Analysis Toxicity Assessment (Histopathology, Bloodwork) Endpoint->Toxicity_Analysis

Caption: A generalized workflow for assessing anticancer efficacy in animal models.

Conclusion and Future Directions

While the broader family of acridine derivatives has shown promise as anticancer agents, with several compounds demonstrating efficacy in preclinical animal models, the specific compound this compound remains uninvestigated in this context. The existing literature on related compounds suggests that potential mechanisms of action could involve DNA intercalation and topoisomerase inhibition, leading to apoptosis and cell cycle arrest.

The lack of in vivo data for this compound represents a critical knowledge gap. Future research should prioritize in vivo studies to validate any potential anticancer activity. The experimental protocols and comparative data presented in this guide provide a framework for such investigations. Elucidating the efficacy and safety profile of this compound in animal models is an essential next step in determining its potential as a novel therapeutic agent for cancer treatment.

References

A Comparative Guide to Cross-Validation of Analytical Methods for the Quantification of 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of analytical methods for quantifying novel chemical entities such as 10-Hydroxymethyl-7-methylbenz(c)acridine, ensuring accuracy, precision, and reproducibility is paramount. Cross-validation of analytical methods is a critical process, particularly when transferring a method between laboratories or comparing a newly developed method against an established one. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), that could be employed for the quantification of this compound in a research setting.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a summary table of hypothetical performance data for two potential methods for the analysis of this compound.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.3 ng/mL
Specificity ModerateHigh
Cost per Sample LowHigh
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of a standard solution of this compound (likely in the range of 254-350 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Based on the peak area of the analyte compared to a standard curve prepared from known concentrations of a reference standard.

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would be determined by infusion of standard solutions.

    • Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • Samples are diluted in the initial mobile phase.

    • An internal standard is added to all samples and standards.

    • Centrifugation and filtration may be necessary for complex matrices.

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria define_protocol->set_acceptance prepare_samples Prepare Identical Sample Sets set_acceptance->prepare_samples analyze_A Analyze with Method A (e.g., HPLC-UV) prepare_samples->analyze_A analyze_B Analyze with Method B (e.g., LC-MS/MS) prepare_samples->analyze_B collect_data Collect and Process Data analyze_A->collect_data analyze_B->collect_data statistical_analysis Statistical Comparison (e.g., t-test, Bland-Altman) collect_data->statistical_analysis compare_criteria Compare Against Acceptance Criteria statistical_analysis->compare_criteria conclusion Conclusion on Method Comparability compare_criteria->conclusion

A generalized workflow for the cross-validation of two analytical methods.

The cross-validation process involves analyzing the same set of samples with both methods and statistically comparing the results. The acceptance criteria for the cross-validation would be pre-defined and might include parameters such as the correlation coefficient between the results from the two methods and the absence of a significant bias.

References

Unveiling the Carcinogenic Potential: A Comparative Analysis of 7-Methylbenz[c]acridine Dihydrodiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tumorigenicity of 7-methylbenz[c]acridine (7MB[c]ACR) and its five trans-dihydrodiol metabolites. The data presented is compiled from pivotal studies investigating the carcinogenic properties of these compounds, offering valuable insights for researchers in toxicology, oncology, and drug development.

Executive Summary

Experimental evidence robustly demonstrates that the metabolic activation of 7-methylbenz[c]acridine to a bay-region diol-epoxide is a critical step in its carcinogenesis. Among the five trans-dihydrodiols, the 7MB[c]ACR 3,4-dihydrodiol exhibits significantly higher tumorigenic activity than the parent compound and the other dihydrodiol isomers in both mouse skin and newborn mouse bioassays. This heightened activity underscores the importance of the specific molecular geometry of the dihydrodiol in determining the ultimate carcinogenic potential of 7MB[c]ACR.

Data Presentation: Tumorigenicity Comparison

The tumorigenic activity of 7MB[c]ACR and its trans-dihydrodiols was evaluated in two key animal models: a mouse skin initiation-promotion assay and a newborn mouse tumorigenicity assay. The quantitative results from these studies are summarized below.

Mouse Skin Initiation-Promotion Assay

In this model, a single application of the test compound (initiator) is followed by repeated applications of a tumor promoter. The data clearly indicates the superior tumor-initiating capacity of the 7MB[c]ACR 3,4-dihydrodiol.

CompoundInitiating Dose (µmol)Tumor Incidence (%)Average Number of Skin Tumors per Mouse
Acetone (Control)-130.13
7MB[c]ACR0.15802.10
0.75934.83
7MB[c]ACR 3,4-dihydrodiol 0.15 100 9.53
0.75 100 20.4
7MB[c]ACR 1,2-dihydrodiol0.75130.13
7MB[c]ACR 5,6-dihydrodiol0.75100.10
7MB[c]ACR 8,9-dihydrodiol0.75200.23
7MB[c]ACR 10,11-dihydrodiol0.75130.17

Data sourced from key research findings on the tumorigenicity of 7MB[c]ACR and its metabolites.[1]

Newborn Mouse Tumorigenicity Assay

This assay assesses the carcinogenic potential of compounds administered to newborn mice, which are highly susceptible to tumor induction. The results from this model corroborate the findings from the mouse skin assay, highlighting the potent tumorigenicity of the 3,4-dihydrodiol in inducing pulmonary and hepatic tumors.

CompoundTotal Dose (µmol)Pulmonary Tumors per Mouse (Mean ± SE)Hepatic Tumors per Mouse (Mean ± SE)
Solvent (Control)-0.28 ± 0.090.11 ± 0.06
7MB[c]ACR0.351.14 ± 0.240.38 ± 0.13
7MB[c]ACR 3,4-dihydrodiol 0.35 9.50 ± 1.25 3.54 ± 0.53
7MB[c]ACR 1,2-dihydrodiol0.350.31 ± 0.100.06 ± 0.04
7MB[c]ACR 5,6-dihydrodiol0.350.34 ± 0.110.09 ± 0.05
7MB[c]ACR 8,9-dihydrodiol0.350.25 ± 0.080.13 ± 0.06
7MB[c]ACR 10,11-dihydrodiol0.350.19 ± 0.070.06 ± 0.04

Data sourced from key research findings on the tumorigenicity of 7MB[c]ACR and its metabolites.[1]

Experimental Protocols

Mouse Skin Tumor Initiation-Promotion Assay
  • Animal Model: Female CD-1 mice.[1]

  • Initiation: A single topical application of the test compound (0.15 or 0.75 µmol) dissolved in 0.2 ml of acetone was administered to the shaved dorsal skin of the mice.[1]

  • Promotion: Nine days after initiation, twice-weekly applications of 12-O-tetradecanoylphorbol-13-acetate (TPA), a tumor promoter, were initiated and continued for 20 weeks.[1]

  • Endpoint: The number of skin tumors was recorded weekly. The experiment was terminated at 20 weeks, and the tumor incidence and multiplicity were determined.[1]

Newborn Mouse Tumorigenicity Assay
  • Animal Model: Newborn CD-1 mice.[1]

  • Administration: The test compounds were administered intraperitoneally (i.p.) to the mice within the first 15 days of life. A total dose of 0.35 µmol was administered to each mouse.[1]

  • Observation Period: The mice were weaned at 4 weeks and observed for the development of tumors.[1]

  • Endpoint: The experiment was terminated when the mice were 32 to 36 weeks old. The number of pulmonary and hepatic tumors was determined.[1]

Mandatory Visualization

Metabolic Activation of 7-Methylbenz[c]acridine

The following diagram illustrates the metabolic pathway leading to the formation of the ultimate carcinogenic metabolite of 7MB[c]ACR.

metabolic_activation cluster_0 Metabolic Activation Pathway 7MB[c]ACR 7MB[c]ACR Dihydrodiols trans-1,2-dihydrodiol trans-3,4-dihydrodiol trans-5,6-dihydrodiol trans-8,9-dihydrodiol trans-10,11-dihydrodiol 7MB[c]ACR->Dihydrodiols Cytochrome P450 Bay_Region_Diol 7MB[c]ACR 3,4-dihydrodiol (Proximate Carcinogen) Diol_Epoxide Bay-Region 3,4-diol-1,2-epoxide (Ultimate Carcinogen) Bay_Region_Diol->Diol_Epoxide Cytochrome P450 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation

Caption: Metabolic activation of 7-methylbenz[c]acridine to its ultimate carcinogenic form.

Experimental Workflow: Mouse Skin Initiation-Promotion Assay

This diagram outlines the key steps in the mouse skin tumorigenesis experiment.

experimental_workflow cluster_1 Mouse Skin Initiation-Promotion Workflow Animal_Model Female CD-1 Mice Initiation Single Topical Application of Test Compound Animal_Model->Initiation Promotion Twice-Weekly TPA Application (20 weeks) Initiation->Promotion 9 days Observation Weekly Tumor Monitoring Promotion->Observation Endpoint Tumor Incidence and Multiplicity (at 20 weeks) Observation->Endpoint

Caption: Workflow for the mouse skin tumor initiation-promotion assay.

General Carcinogenesis Signaling Pathway

The metabolic products of 7MB[c]ACR, particularly the ultimate carcinogen, can dysregulate key cellular signaling pathways, leading to tumorigenesis. This diagram illustrates a generalized view of signaling pathways often implicated in chemical carcinogenesis.

signaling_pathway cluster_2 Generalized Carcinogenesis Signaling Carcinogen 7MB[c]ACR Diol-Epoxide DNA_Damage DNA Adducts (Genotoxic Stress) Carcinogen->DNA_Damage Signaling_Cascades Activation of MAPK/ERK & PI3K/Akt Pathways DNA_Damage->Signaling_Cascades Cellular_Response Increased Proliferation Decreased Apoptosis Signaling_Cascades->Cellular_Response Tumor_Development Tumor Development Cellular_Response->Tumor_Development

Caption: Key signaling pathways in chemical-induced cancer.

References

Correlation of In Vitro and In Vivo Activity of 7-Methylbenz[c]acridine and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 7-methylbenz[c]acridine (7-MB[c]A) and its key metabolites. While direct quantitative data for 10-Hydroxymethyl-7-methylbenz(c)acridine is limited in publicly available literature, this document focuses on the well-studied parent compound and its highly active 3,4-dihydrodiol metabolite to illustrate the correlation between in vitro mutagenicity and in vivo tumorigenicity.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the available data on the biological activity of 7-methylbenz[c]acridine and its derivatives. The data strongly suggests that the metabolic conversion of 7-MB[c]A to its 3,4-dihydrodiol is a critical activation step for its biological activity.

Table 1: In Vitro Mutagenicity of 7-Methylbenz[c]acridine and its 3,4-Dihydrodiol Metabolite

CompoundAssay SystemMetabolic ActivationResult
7-Methylbenz[c]acridine (7-MB[c]A)Ames Test (Salmonella typhimurium)RequiredMutagenic
trans-3,4-Dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7-MB[c]A-3,4-DHD)Ames Test (Salmonella typhimurium)RequiredPotent Mutagen
anti-1,2-Epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridineAmes Test & V79 CellsNot RequiredPotent Mutagen
syn-1,2-Epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridineAmes Test & V79 CellsNot RequiredLess Active than anti-isomer

Data synthesized from available research.[1]

Table 2: In Vivo Tumorigenicity of 7-Methylbenz[c]acridine and its Dihydrodiol Metabolites

CompoundAnimal ModelApplicationDose (µmol)Tumorigenic Activity (relative to parent compound)
7-Methylbenz[c]acridine (7-MB[c]A)Mouse Skin (Initiation-Promotion)Topical0.15 - 0.751x
7-MB[c]A-3,4-dihydrodiolMouse Skin (Initiation-Promotion)Topical0.15 - 0.754-6x more active
7-MB[c]A-1,2-dihydrodiolMouse Skin (Initiation-Promotion)TopicalNot specifiedNo significant activity
7-MB[c]A-5,6-dihydrodiolMouse Skin (Initiation-Promotion)TopicalNot specifiedNo significant activity
7-MB[c]A-8,9-dihydrodiolMouse Skin (Initiation-Promotion)TopicalNot specifiedNo significant activity
7-MB[c]A-10,11-dihydrodiolMouse Skin (Initiation-Promotion)TopicalNot specifiedNo significant activity
7-MB[c]ANewborn MiceIntraperitoneal0.351x
7-MB[c]A-3,4-dihydrodiolNewborn MiceIntraperitoneal0.35~8x more pulmonary tumors, ~9x more hepatic tumors (males)

Data from initiation-promotion studies on mouse skin and tumorigenicity studies in newborn mice.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Mutagenicity Assay (Ames Test)

The mutagenic activity of 7-MB[c]A and its metabolites was assessed using the Salmonella typhimurium reverse mutation assay (Ames test).

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) were used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

  • Metabolic Activation: Since many compounds are not mutagenic until they are metabolized, a rat liver homogenate fraction (S9) was used for metabolic activation. The S9 mix contains enzymes (cytochrome P450s) that can convert the test compounds into their active mutagenic forms.

  • Procedure:

    • The test compound, the bacterial tester strain, and the S9 mix (or a buffer control for experiments without metabolic activation) were combined in a test tube.

    • The mixture was incubated at 37°C for a short period to allow for metabolic activation and interaction with the bacterial DNA.

    • The contents of the tube were then mixed with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).

    • The plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant increase in the number of revertant colonies in the presence of the test compound indicates mutagenic activity.

In Vivo Tumorigenicity Study (Mouse Skin Initiation-Promotion Model)

This model is used to evaluate the tumor-initiating activity of a compound.

  • Animal Model: Female ICR mice were typically used.

  • Initiation: A single topical application of the test compound (7-MB[c]A or its metabolites) dissolved in a suitable solvent (e.g., acetone) was applied to the shaved dorsal skin of the mice. Doses typically ranged from 0.15 to 0.75 µmol.

  • Promotion: After a recovery period (e.g., 9 days), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), was applied topically to the same area twice a week for a period of 20 weeks. The promoter itself is not carcinogenic but stimulates the proliferation of initiated cells, leading to tumor formation.

  • Data Collection and Analysis:

    • The mice were observed weekly for the appearance of skin tumors.

    • The number of tumors per mouse and the percentage of tumor-bearing mice were recorded.

    • The tumor-initiating activity of the test compounds was compared based on the average number of skin tumors per mouse at the end of the study.[2]

In Vivo Tumorigenicity Study (Newborn Mouse Model)

This model assesses the carcinogenic potential of a compound in a developing organism.

  • Animal Model: Newborn mice (within 24 hours of birth) were used.

  • Administration: The test compound was administered via intraperitoneal (i.p.) injection. A total dose (e.g., 0.35 µmol) was typically divided into multiple injections over the first 15 days of life.

  • Observation Period: The mice were weaned and housed under standard conditions until they reached a specific age (e.g., 32-36 weeks).

  • Necropsy and Tumor Analysis:

    • At the end of the observation period, the mice were euthanized, and a complete necropsy was performed.

    • The number and size of tumors in various organs, particularly the lungs and liver, were recorded.

    • The tumorigenic activity was evaluated by comparing the average number of tumors per mouse in the treated groups to the control group.[2]

Visualizations

Proposed Metabolic Activation Pathway of 7-Methylbenz[c]acridine

The following diagram illustrates the proposed metabolic pathway leading to the formation of the ultimate carcinogenic metabolite of 7-MB[c]A.

Metabolic_Activation 7-Methylbenz[c]acridine 7-Methylbenz[c]acridine Metabolite_1 trans-3,4-Dihydro-3,4-dihydroxy- 7-methylbenz[c]acridine 7-Methylbenz[c]acridine->Metabolite_1 Cytochrome P450, Epoxide Hydrolase Metabolite_2 Bay-Region 3,4-Diol-1,2-epoxide (Ultimate Carcinogen) Metabolite_1->Metabolite_2 Cytochrome P450 DNA_Adducts Covalent Binding to DNA Metabolite_2->DNA_Adducts Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation

Caption: Proposed metabolic activation of 7-methylbenz[c]acridine to its ultimate carcinogenic form.

Generalized Experimental Workflow for In Vitro to In Vivo Correlation

This workflow outlines the general steps for correlating in vitro and in vivo experimental data for a test compound.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In_Vitro_Assay Cytotoxicity/Mutagenicity Assays (e.g., MTT, Ames Test) IC50_Determination Determine IC50 / Mutagenic Potential In_Vitro_Assay->IC50_Determination Correlation Correlate In Vitro Potency with In Vivo Efficacy IC50_Determination->Correlation Animal_Model Select Animal Model (e.g., Xenograft, Carcinogenicity) Compound_Administration Administer Test Compound Animal_Model->Compound_Administration Tumor_Measurement Measure Tumor Growth / Incidence Compound_Administration->Tumor_Measurement Efficacy_Evaluation Evaluate Antitumor Efficacy / Tumorigenicity Tumor_Measurement->Efficacy_Evaluation Efficacy_Evaluation->Correlation

Caption: Generalized workflow for correlating in vitro and in vivo experimental data.

Plausible Signaling Pathway for Acridine-Induced Cell Death

Based on the known mechanisms of acridine derivatives, the following diagram depicts a plausible signaling pathway leading to tumor cell death.

Signaling_Pathway Acridine_Compound Acridine Derivative (e.g., 7-MB[c]A metabolite) DNA_Intercalation DNA Intercalation / Damage Acridine_Compound->DNA_Intercalation p53_Activation p53 Stabilization and Activation DNA_Intercalation->p53_Activation Bax_Upregulation Upregulation of Bax p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis (Tumor Cell Death) Caspase_Activation->Apoptosis

Caption: A plausible p53-mediated apoptotic pathway induced by acridine derivatives.

References

Validating 10-Hydroxymethyl-7-methylbenz(c)acridine as a Tubulin Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for the validation of 10-Hydroxymethyl-7-methylbenz(c)acridine as a novel tubulin polymerization inhibitor. Due to the current absence of published data for this specific compound, this document outlines the necessary experimental comparisons against established tubulin inhibitors—Paclitaxel, Colchicine, and Vinblastine. The provided data for these known inhibitors will serve as a benchmark for the evaluation of this compound. While some benz(c)acridine derivatives have shown promise as anticancer agents and tubulin polymerization inhibitors, rigorous validation is essential.[1][2]

Comparative Performance Data of Standard Tubulin Inhibitors

To objectively assess the potential of this compound, its performance should be compared against well-characterized tubulin inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values for Paclitaxel, Colchicine, and Vinblastine in two common human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer).

CompoundTarget Cell LineIC50 Value (nM)Reference
Paclitaxel HeLa2.5 - 7.5[3]
MCF-76.61 - 7.5[4][5]
Colchicine HeLa58[6]
MCF-710.41 (µM)[7]
Vinblastine HeLaVaries[6][8]
MCF-70.68[9]

Essential Experimental Protocols for Validation

Successful validation of a novel tubulin polymerization inhibitor requires a series of well-defined experiments. Below are the detailed protocols for the foundational assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer as an increase in absorbance or by fluorescence.[7]

Protocol:

  • A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) is typically used.[10][11][12]

  • Prepare a solution of purified porcine tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol).[10][12]

  • Transfer the tubulin solution to a pre-warmed 96-well plate.[10]

  • Add this compound at various concentrations. Include wells with a vehicle control (e.g., 0.1% DMSO), a known inhibitor (e.g., Colchicine), and a known stabilizer (e.g., Paclitaxel) as controls.[10]

  • Monitor tubulin polymerization at 37°C for 60 minutes by measuring the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm) in a plate reader.[7][10]

  • The percentage of inhibition is calculated by comparing the area under the curve (AUC) of the treated samples to the vehicle control.[10]

Cell Viability (MTT) Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][3][13][14] The amount of formazan produced is proportional to the number of viable cells.[3][13][14]

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • After the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][14]

  • Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis

This assay determines at which phase of the cell cycle the compound exerts its effects. Tubulin inhibitors are expected to cause an arrest in the G2/M phase.[15]

Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI).[5][16][17] The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][17]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a set time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at 4°C for at least two hours.[18]

  • Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide and RNase A.[18]

  • Incubate the cells in the dark to allow for staining.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Visualizing Mechanisms and Workflows

To further clarify the underlying principles and experimental procedures, the following diagrams are provided.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition cluster_1 Cellular Consequences tubulin α/β-Tubulin Dimers mt Microtubule (Polymerized) tubulin->mt Polymerization (Dynamic Instability) spindle Mitotic Spindle Disruption mt->tubulin Depolymerization inhibitor This compound inhibitor->tubulin Binds to Tubulin arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for a tubulin polymerization inhibitor.

G cluster_0 Experimental Workflow for Inhibitor Validation start Start: Synthesize/Acquire This compound invitro In Vitro Tubulin Polymerization Assay start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle data_analysis Data Analysis and IC50 Determination cell_cycle->data_analysis comparison Compare with Known Inhibitors (Paclitaxel, Colchicine, etc.) data_analysis->comparison conclusion Conclusion on Activity and Potency comparison->conclusion

Caption: Workflow for validating a novel tubulin polymerization inhibitor.

References

A Comparative Guide to the Carcinogenic Activity of Oxidized Benzacridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic activity of oxidized benzacridines with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Comparative Analysis of Carcinogenic Potency

The carcinogenic activity of various chemical compounds is often evaluated using animal models, such as the mouse skin carcinogenesis assay. In this model, tumor incidence (the percentage of animals developing tumors) and tumor multiplicity (the average number of tumors per animal) are key quantitative endpoints for comparison.

Below is a summary of the carcinogenic activity of selected oxidized benzacridines compared to a well-characterized polycyclic aromatic hydrocarbon (PAH), 7,12-dimethylbenz[a]anthracene (DMBA), and a non-carcinogenic DNA intercalator, quinacrine.

CompoundClassDosing RegimenTumor Incidence (%)Tumor Multiplicity (Tumors/mouse)Reference
3-methoxy-7-methylbenz[c]acridineOxidized BenzacridineSubcutaneous injection in miceWeakly carcinogenicNot specified[1]
4-acetoxy-7-methylbenz[c]acridineOxidized BenzacridineSubcutaneous injection in miceWeakly carcinogenicNot specified[1]
5,6-dihydro-5,6-dihydroxy-12-methylbenz[a]acridineOxidized BenzacridineSubcutaneous injection in miceWeakly carcinogenicNot specified[1]
Benz[c]acridine (B[c]ACR)BenzacridineSingle topical application (2.5 µmol) followed by promotion371.33[2]
trans-3,4-dihydroxy-3,4-dihydro-B[c]ACROxidized BenzacridineSingle topical application (0.4 µmol) followed by promotion977.90[2]
7,12-dimethylbenz[a]anthracene (DMBA)Polycyclic Aromatic HydrocarbonSingle topical application (sub-carcinogenic dose) followed by promotionHighHigh[3][4]
QuinacrineAcridine DerivativeNot typically evaluated for carcinogenicity in this manner; primarily used as a DNA intercalator and antimalarial agent.Not applicableNot applicable[5]
Methylene BlueThiazin DyeNot typically evaluated for carcinogenicity in this manner; used as a dye and medication.Not applicableNot applicable[5]

Note: The term "weakly carcinogenic" indicates that while the compound did induce tumors, the incidence and/or multiplicity were low under the experimental conditions. For a direct and robust comparison, standardized testing protocols across all compounds would be required.

Experimental Protocols

A fundamental method for assessing the carcinogenic potential of chemical compounds is the two-stage mouse skin carcinogenesis assay .[1][3][4] This in vivo model allows for the distinct evaluation of the initiation and promotion stages of cancer development.

Two-Stage Mouse Skin Carcinogenesis Protocol
  • Initiation: A single, sub-carcinogenic dose of the test compound (e.g., an oxidized benzacridine) is applied topically to a shaved area of the mouse's skin. This stage aims to induce a mutation in a critical gene within the skin cells.

  • Promotion: Following a recovery period (typically one to two weeks), a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area of the skin (e.g., twice weekly). The promoter does not cause mutations itself but stimulates the clonal expansion of the initiated cells, leading to the formation of benign tumors (papillomas).

  • Observation and Data Collection: The animals are monitored regularly for the appearance and growth of skin tumors. The number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence) are recorded over the course of the experiment (e.g., 20-50 weeks).

  • Histopathological Analysis: At the end of the study, skin tumors and other relevant tissues are collected for histological examination to confirm the tumor type (e.g., papilloma, squamous cell carcinoma) and assess the degree of malignancy.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms underlying the carcinogenic activity of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_initiation Initiation Phase cluster_promotion Promotion Phase cluster_observation Observation & Analysis start Shaved Mouse Skin apply_initiator Topical Application of Test Compound start->apply_initiator apply_promoter Repeated Application of TPA (Promoter) apply_initiator->apply_promoter tumor_development Tumor Development (Papillomas) apply_promoter->tumor_development data_collection Data Collection (Incidence & Multiplicity) tumor_development->data_collection histopathology Histopathological Analysis data_collection->histopathology

Caption: Workflow of a two-stage mouse skin carcinogenesis assay.

Signaling_Pathway cluster_activation Metabolic Activation cluster_dna_damage DNA Damage & Mutation cluster_signaling Aberrant Signaling & Cancer Progression Benzacridine Benzacridine Derivative Metabolites Reactive Metabolites (e.g., Diol Epoxides) Benzacridine->Metabolites CYP450 Enzymes DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Mutation Somatic Mutations (e.g., in oncogenes) DNA_Adducts->Mutation ERK_Activation Activation of MAPK/ERK Pathway Mutation->ERK_Activation EMT Epithelial-Mesenchymal Transition (EMT) ERK_Activation->EMT Cell_Proliferation Increased Cell Proliferation & Invasion EMT->Cell_Proliferation Cancer Cancer Progression Cell_Proliferation->Cancer

Caption: Proposed signaling pathway for benzacridine-induced carcinogenesis.

Mechanism of Carcinogenic Action

The carcinogenicity of benzacridines and other PAHs is largely attributed to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts.[6][7] This process is a critical initiating event in chemical carcinogenesis.

  • Metabolic Activation: Parent benzacridine compounds are metabolized by cytochrome P450 enzymes into more reactive metabolites, such as diol epoxides.[6][8][9]

  • DNA Adduct Formation: These electrophilic metabolites can then react with nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts.[6][10][11][12]

  • Mutation Induction: If not repaired by the cell's DNA repair machinery, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.

  • Aberrant Cell Signaling and Proliferation: The accumulation of these mutations can lead to the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. For instance, studies on the related aromatic amine, benzidine, have shown the activation of the ERK5 signaling pathway, which can promote epithelial-mesenchymal transition (EMT), a process involved in cancer cell invasion and metastasis.[13] This ultimately drives the progression from a normal cell to a malignant tumor.

References

Safety Operating Guide

Personal protective equipment for handling 10-Hydroxymethyl-7-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 10-Hydroxymethyl-7-methylbenz(c)acridine, a potent aromatic acridine compound.

This document provides critical safety and logistical information for the laboratory use of this compound. Due to its classification within the acridine family, this compound should be handled with the utmost care, assuming potential carcinogenicity, mutagenicity, and toxicity.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is mandatory to ensure personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles with side-shields or a full-face shield.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended).[5]ASTM D6978 for chemotherapy drug resistance is a good benchmark.[6]
Flame-resistant and impervious lab coat or gown.Worn to prevent skin exposure.[3][7]
Respiratory Use in a well-ventilated area or chemical fume hood is mandatory.[3][4] If airborne particles are possible, a NIOSH/MSHA-approved respirator is necessary.[3][4]Follow a respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[3]

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk.

Experimental Workflow:

  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered. All necessary PPE must be donned correctly. An eyewash station and safety shower must be readily accessible.[3][4]

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood to contain any dust or aerosols. Use disposable equipment where possible to minimize cross-contamination and cleaning requirements.

  • Experimental Use: Keep containers of the compound tightly sealed when not in use.[3][4] Avoid direct contact with the substance. If contact occurs, follow the first aid measures outlined in Table 2.

  • Post-Experiment: Decontaminate all non-disposable equipment and the work surface thoroughly. Remove PPE in the correct order to avoid self-contamination.

Diagram of PPE Workflow:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_post Post-Experiment Phase Prep Assess Hazards & Select Appropriate PPE Don Don PPE Correctly: 1. Gown 2. Gloves 3. Eye/Face Protection 4. Respirator (if needed) Prep->Don Handling Handle Compound in Fume Hood Don->Handling Decon Decontaminate Work Area & Equipment Handling->Decon Doff Doff PPE Correctly: 1. Gloves 2. Gown 3. Eye/Face Protection 4. Respirator (if needed) Decon->Doff Disposal Dispose of Waste Properly Doff->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.